Methyl 6-chloro-5-methylpicolinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 6-chloro-5-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-4-6(8(11)12-2)10-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIHCSRDGRJMTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592798 | |
| Record name | Methyl 6-chloro-5-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178421-22-2 | |
| Record name | Methyl 6-chloro-5-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 6-chloro-5-methylpicolinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 6-chloro-5-methylpicolinate, a key intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process commencing with the chlorination and cyanation of a pyridine derivative to form 6-chloro-5-methylpicolinonitrile, followed by hydrolysis to the corresponding carboxylic acid and subsequent esterification. This document offers detailed experimental protocols, a summary of quantitative data for analogous reactions, and workflow diagrams to facilitate laboratory-scale synthesis. The methodologies are based on established principles of organic chemistry and analogous transformations reported in the scientific literature.
Introduction
Substituted picolinates are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of bioactive molecules. This compound, in particular, possesses a unique substitution pattern on the pyridine ring that makes it a valuable precursor for the development of novel therapeutic agents and agrochemicals. The presence of a chloro, a methyl, and a methyl ester group offers multiple points for further chemical modification. This guide outlines a feasible and efficient laboratory-scale synthesis of this target compound.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached in two primary stages:
-
Synthesis of 6-chloro-5-methylpicolinic acid: This key intermediate can be prepared from 5-methyl-1-oxy-pyridine-2-carbonitrile through a chlorination reaction, followed by hydrolysis of the nitrile group.
-
Esterification: The final product is obtained through the Fischer esterification of 6-chloro-5-methylpicolinic acid with methanol under acidic conditions.
The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for analogous chemical transformations and provide a detailed guide for the synthesis of this compound.
Synthesis of 6-chloro-5-Methylpicolinonitrile
This procedure is based on the chlorination of 5-methyl-1-oxy-pyridine-2-carbonitrile using phosphorus oxychloride[1].
Materials:
-
5-Methyl-1-oxy-pyridine-2-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a round-bottom flask, add phosphorus oxychloride (20 mL).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add 5-methyl-1-oxy-pyridine-2-carbonitrile (2.6 g, 19 mmol) in portions to the cooled phosphorus oxychloride with stirring.
-
After the addition is complete, heat the reaction mixture to 90°C and maintain for 2 hours.
-
Remove the volatile components under reduced pressure.
-
Carefully neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using 10% ethyl acetate in petroleum ether as the eluent to yield 6-chloro-5-methylpicolinonitrile.
Synthesis of 6-chloro-5-methylpicolinic Acid
This protocol describes the hydrolysis of the nitrile intermediate to the corresponding carboxylic acid. This is a general procedure for nitrile hydrolysis and may require optimization.
Materials:
-
6-chloro-5-Methylpicolinonitrile
-
Sulfuric acid (50% v/v) or Sodium hydroxide solution (e.g., 6M)
-
Saturated sodium bicarbonate solution (for acid hydrolysis) or Hydrochloric acid (for base hydrolysis)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Ice bath
-
Büchner funnel and flask
Procedure (Acid-catalyzed Hydrolysis):
-
In a round-bottom flask, combine 6-chloro-5-methylpicolinonitrile (1.0 eq.) and a 50% (v/v) solution of sulfuric acid in deionized water.
-
Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 4-5.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum to obtain 6-chloro-5-methylpicolinic acid.
Synthesis of this compound
This final step involves the Fischer esterification of the carboxylic acid intermediate[2][3][4].
Materials:
-
6-chloro-5-methylpicolinic acid
-
Methanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a round-bottom flask containing dried 6-chloro-5-methylpicolinic acid (1.0 eq.), add methanol (20 eq.) as the solvent and reagent.
-
With stirring, carefully add concentrated sulfuric acid (0.1 eq.) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
Quantitative Data
| Step | Reaction Type | Starting Material | Product | Reagents | Representative Yield (%) |
| 1 | Chlorination | 5-Methyl-1-oxy-pyridine-2-carbonitrile | 6-chloro-5-Methylpicolinonitrile | POCl₃ | ~54%[1] |
| 2 | Hydrolysis | Substituted picolinonitrile | Substituted picolinic acid | H₂SO₄ (aq) | 85-95%[5] |
| 3 | Esterification | Substituted picolinic acid | Methyl substituted picolinate | CH₃OH, H₂SO₄ | 70-85%[5] |
Logical Relationships in Synthesis
The synthesis of this compound follows a logical progression of functional group transformations.
Caption: Logical flow of the synthetic route.
Conclusion
This technical guide presents a viable and detailed synthetic route for this compound. The described protocols, based on well-established chemical reactions, provide a solid foundation for researchers and professionals in the field of drug development and agrochemical synthesis. The provided quantitative data for analogous reactions can aid in the optimization of the process. Further experimental work is recommended to refine the reaction conditions for this specific target molecule.
References
An In-depth Technical Guide to Methyl 6-chloro-5-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloro-5-methylpicolinate is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. As a halogenated picolinate, it serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of the chloro- and ester-functional groups. This document provides a comprehensive overview of its chemical properties, spectral characteristics, and a plausible synthetic route, offering valuable insights for its application in research and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | methyl 6-chloro-5-methylpyridine-2-carboxylate | N/A |
| CAS Number | 178421-22-2 | |
| Molecular Formula | C₈H₈ClNO₂ | |
| Molecular Weight | 185.61 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy of this compound is expected to show distinct signals for the aromatic protons and the methyl groups. Based on related picolinate structures, the following chemical shifts can be predicted:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 7.5 - 8.1 | Doublet | 1H |
| Aromatic CH | 7.3 - 7.8 | Doublet | 1H |
| OCH₃ | ~3.9 | Singlet | 3H |
| Ring CH₃ | ~2.4 | Singlet | 3H |
¹³C NMR would further confirm the carbon skeleton, with characteristic shifts for the carboxyl carbon, the aromatic carbons (including the one bearing the chlorine atom), and the two methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by key absorption bands corresponding to its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | 1720 - 1740 |
| C-O (Ester) | 1200 - 1300 |
| C=C, C=N (Aromatic Ring) | 1450 - 1600 |
| C-Cl | 700 - 850 |
| C-H (Aromatic & Aliphatic) | 2850 - 3100 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.
| Ion | Expected m/z |
| [M]⁺ (for ³⁵Cl) | 185.02 |
| [M+2]⁺ (for ³⁷Cl) | 187.02 |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the provided search results, a plausible synthetic route can be devised based on established pyridine chemistry. The following protocol is a generalized procedure adapted from the synthesis of similar substituted picolinates.
Proposed Synthesis of this compound
The synthesis can be envisioned starting from 6-hydroxy-5-methylpicolinic acid, proceeding through chlorination and subsequent esterification.
Step 1: Chlorination of 6-hydroxy-5-methylpicolinic acid
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure: a. To the flask, add 6-hydroxy-5-methylpicolinic acid (1.0 eq.). b. Slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (2-5 eq.) via the dropping funnel at 0 °C. c. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice. f. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution). g. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). h. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-chloro-5-methylpicolinic acid.
Step 2: Esterification of 6-chloro-5-methylpicolinic acid
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Procedure: a. Dissolve the crude 6-chloro-5-methylpicolinic acid from the previous step in an excess of methanol. b. Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid). c. Heat the mixture to reflux for 4-8 hours. d. Monitor the reaction by TLC or LC-MS. e. After completion, cool the mixture and remove the excess methanol under reduced pressure. f. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. h. Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the key components.
Caption: Proposed synthetic workflow for this compound.
Caption: Workflow for the structural characterization of the final product.
An In-depth Technical Guide to Methyl 6-chloro-5-methylpicolinate
CAS Number: 178421-22-2
This technical guide provides a comprehensive overview of Methyl 6-chloro-5-methylpicolinate, a key chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis.
Chemical and Physical Properties
This compound is a pyridine derivative with a chlorine atom at the 6-position and a methyl group at the 5-position of the pyridine ring, with a methyl ester at the 2-position. Its chemical structure and properties are fundamental to its role as a versatile building block in organic synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 178421-22-2 | [1][2] |
| Molecular Formula | C₈H₈ClNO₂ | [1][2] |
| Molecular Weight | 185.61 g/mol | [2] |
| Boiling Point | 298.1±35.0 °C at 760 mmHg | [3] |
| Melting Point | Not available | [3][4] |
Synthesis
The primary route for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, 6-chloro-5-methylpicolinic acid (CAS Number: 1166828-13-2). A common and effective method for this transformation is the Fischer esterification reaction.
Proposed Synthetic Workflow
The synthesis can be logically structured as a two-step process starting from the commercially available precursor.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol is a generalized procedure based on standard Fischer esterification methods and should be adapted and optimized for specific laboratory conditions.[5][6][7][8]
Materials:
-
6-chloro-5-methylpicolinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloro-5-methylpicolinic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the final product.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.
Agrochemicals
This compound is a key building block for a class of synthetic auxin herbicides.[9][10][11][12] The picolinate scaffold is a well-established pharmacophore for herbicidal activity, and modifications at the 5- and 6-positions of the pyridine ring can lead to the development of new, selective, and effective herbicides. The synthesis of these herbicides often involves nucleophilic substitution of the chlorine atom at the 6-position.
Pharmaceuticals
While direct applications are less documented, picolinate derivatives are explored in various therapeutic areas. For instance, related picolinamide structures have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), a target in cancer therapy.[13][14][15][16] The structural features of this compound make it a valuable starting material for the synthesis of novel pharmaceutical candidates.
Mandatory Visualizations
Logical Relationship in Synthetic Application
The following diagram illustrates the role of this compound as a pivotal intermediate in the development of new chemical entities.
Caption: The central role of this compound.
References
- 1. appchemical.com [appchemical.com]
- 2. 178421-22-2 CAS Manufactory [m.chemicalbook.com]
- 3. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 178421-22-2 Name: [xixisys.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uakron.edu [uakron.edu]
- 7. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids | MDPI [mdpi.com]
- 13. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Spectroscopic Profile of Methyl 6-chloro-5-methylpicolinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Methyl 6-chloro-5-methylpicolinate, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values derived from the analysis of closely related analogs and foundational spectroscopic principles. This guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and characterization of this and similar organic compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on data from analogous compounds such as Methyl 6-chloropicolinate and Ethyl 6-chloro-5-methylpicolinate.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | H-4 |
| ~7.4-7.6 | d | 1H | H-3 |
| ~3.9 | s | 3H | O-CH₃ |
| ~2.4 | s | 3H | Ar-CH₃ |
Note: The aromatic protons (H-3 and H-4) are expected to appear as doublets due to coupling with each other.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~158 | C-6 |
| ~148 | C-2 |
| ~140 | C-4 |
| ~135 | C-5 |
| ~125 | C-3 |
| ~53 | O-CH₃ |
| ~18 | Ar-CH₃ |
Table 3: Predicted IR Absorption Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | C-H stretch (aromatic) |
| ~2950-3000 | Medium | C-H stretch (aliphatic) |
| ~1720-1740 | Strong | C=O stretch (ester) |
| ~1570-1590 | Medium | C=C stretch (aromatic) |
| ~1430-1470 | Medium | C-H bend (aliphatic) |
| ~1250-1300 | Strong | C-O stretch (ester) |
| ~1100-1150 | Medium | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 185/187 | High | [M]⁺ (Molecular ion, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |
| 154/156 | Medium | [M - OCH₃]⁺ |
| 126/128 | Medium | [M - COOCH₃]⁺ |
| 113 | Low | [M - Cl - OCH₃]⁺ |
Experimental Protocols
The following are generalized, yet detailed, protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
If using a direct insertion probe, a small amount of the solid sample can be placed in a capillary tube.
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-500.
-
Source Temperature: 200-250 °C.
Data Processing:
-
Identify the molecular ion peak ([M]⁺). The characteristic isotopic pattern for a chlorine-containing compound (~3:1 ratio for [M]⁺ and [M+2]⁺) should be observed.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the observed spectrum with theoretical fragmentation patterns to confirm the structure.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Reaction Mechanisms of Methyl 6-chloro-5-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-chloro-5-methylpicolinate is a key heterocyclic building block in medicinal chemistry and materials science. Its reactivity is primarily dictated by the electrophilic nature of the pyridine ring, which is further enhanced by the presence of a chloro substituent at the 6-position and an electron-withdrawing methyl ester group. This guide provides a detailed exploration of the core reaction mechanisms associated with this compound, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Detailed experimental protocols for these transformations, quantitative data from analogous systems, and mechanistic diagrams are presented to facilitate a comprehensive understanding and practical application of this versatile reagent.
Core Reaction Mechanisms
The chemical behavior of this compound is dominated by the reactivity of the C-Cl bond, which is susceptible to cleavage and substitution. The principal reaction pathways are nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of the electron-withdrawing ester group and the chloro substituent. The SNAr reaction of this compound proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2]
The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the chlorine atom. This leads to the formation of a tetrahedral intermediate where the aromaticity of the pyridine ring is temporarily disrupted. The negative charge is delocalized across the aromatic system and is stabilized by the electron-withdrawing groups.[3][4] In the subsequent elimination step, the chloride ion is expelled, and the aromaticity of the ring is restored, yielding the substituted product.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[5] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 6-position. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with this compound, inserting into the C-Cl bond to form a palladium(II) intermediate.[6][7]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.[7][8]
-
Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.[6][7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction is instrumental in synthesizing arylamines from aryl halides. With this compound, it provides a direct route to 6-amino-5-methylpicolinate derivatives. The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][12]
-
Oxidative Addition: A Pd(0) catalyst inserts into the C-Cl bond of the picolinate.[10]
-
Amine Coordination and Deprotonation: An amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[10][12]
-
Reductive Elimination: The aryl group and the amino group on the palladium center are eliminated to form the C-N bond of the product, regenerating the Pd(0) catalyst.[10][11]
Quantitative Data Summary
The following tables summarize representative yields for key transformations analogous to those of this compound, providing a benchmark for process optimization.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Heteroaryl Chlorides
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd2(dba)3 / XPhos | K2CO3 | Dioxane | 110 | 16 | 80-90 |
| 3 | Thiophene-2-boronic acid | PdCl2(dppf) | Cs2CO3 | DMF | 90 | 8 | 75-85 |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Heteroaryl Chlorides
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)2 / BINAP | NaOt-Bu | Toluene | 100 | 18 | 90-98 |
| 2 | Aniline | Pd2(dba)3 / BrettPhos | LHMDS | THF | 80 | 12 | 85-95 |
| 3 | Benzylamine | PdCl2(Amphos) | K3PO4 | Dioxane | 110 | 24 | 70-80 |
Detailed Experimental Protocols
The following are generalized, detailed protocols for the key transformations discussed, adapted from standard procedures for analogous compounds.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Apparatus: A Schlenk flask or a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.
Procedure:
-
To the reaction flask, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K2CO3, Cs2CO3, K3PO4; 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3; 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%).
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane, DMF).
-
Purge the flask with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 8-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4 or MgSO4.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Apparatus: A Schlenk flask or a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.
Procedure:
-
To the reaction flask, add the palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3; 1-5 mol%) and the phosphine ligand (e.g., BINAP, BrettPhos; 2-10 mol%).
-
Add the base (e.g., NaOt-Bu, K3PO4, LHMDS; 1.5-2.5 eq.).
-
Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene, THF, dioxane).
-
Purge the flask with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, CH2Cl2).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4 or MgSO4.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is well-suited for a variety of important chemical transformations. A thorough understanding of its core reaction mechanisms—nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—is crucial for its effective utilization in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocols and data presented in this guide serve as a foundational resource for researchers and professionals in the field, enabling the strategic design and optimization of synthetic routes involving this versatile building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Synthesis of Methyl 6-chloro-5-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plausible synthetic routes for Methyl 6-chloro-5-methylpicolinate, a key intermediate in the development of pharmaceutical and agrochemical compounds. The synthesis of substituted picolinates is a critical area of research, and this document outlines several strategic pathways starting from commercially available precursors. The methodologies, quantitative data, and logical workflows are based on established chemical literature and patent filings for analogous structures.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from several different starting materials. The choice of a particular route may depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and safety considerations. This guide details three plausible synthetic pathways, each commencing from a different precursor.
| Starting Material | Key Transformations | Number of Steps |
| 5-Methyl-2-cyanopyridine | N-Oxidation, Chlorination, Nitrile Hydrolysis, Esterification | 4 |
| 2,5-Lutidine | Side-chain Oxidation, N-Oxidation, Chlorination, Esterification | 4 |
| 6-Hydroxy-5-methylpicolinic Acid | Chlorination, Esterification | 2 |
Route 1: Synthesis from 5-Methyl-2-cyanopyridine
This pathway begins with the functionalization of 5-methyl-2-cyanopyridine. The key steps involve the activation of the pyridine ring via N-oxidation, followed by chlorination and subsequent conversion of the nitrile group to the methyl ester.
Quantitative Data Summary (Route 1)
The following table provides representative yields for each type of reaction, based on analogous transformations found in the literature.
| Step | Reaction Type | Starting Material | Product | Reagents | Representative Yield (%) | Reference |
| 1 | N-Oxidation | 5-Methyl-2-cyanopyridine | 5-Methylpicolinonitrile N-oxide | m-CPBA | 90% | [1] |
| 2 | Chlorination | 5-Methylpicolinonitrile N-oxide | 6-Chloro-5-methylpicolinonitrile | POCl₃ | 54.1% | [2] |
| 3 | Hydrolysis | 6-Chloro-5-methylpicolinonitrile | 6-Chloro-5-methylpicolinic Acid | NaOH (aq), then HCl (aq) | 90-98% | [3] |
| 4 | Esterification | 6-Chloro-5-methylpicolinic Acid | This compound | CH₃OH, H₂SO₄ | 85-95% | [3][4] |
Experimental Protocols (Route 1)
Protocol 1.1: Synthesis of 5-Methylpicolinonitrile N-oxide
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Procedure: 5-Methyl-2-cyanopyridine is dissolved in a suitable solvent such as dichloromethane (DCM). To this solution, meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.[1]
Protocol 1.2: Synthesis of 6-Chloro-5-methylpicolinonitrile
-
Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a reflux condenser.
-
Procedure: 5-Methylpicolinonitrile N-oxide (1.0 eq.) is added in batches to phosphorus oxychloride (POCl₃) (10 eq.) at 0 °C.[2] The reaction mixture is then heated to 90 °C for 2 hours.[2] After cooling, the excess POCl₃ is removed under vacuum. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.[2]
Protocol 1.3: Synthesis of 6-Chloro-5-methylpicolinic Acid
-
Apparatus: A round-bottom flask with a magnetic stirrer and reflux condenser.
-
Procedure: 6-Chloro-5-methylpicolinonitrile is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%). The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC). After cooling to room temperature, the solution is acidified with concentrated hydrochloric acid to a pH of 3-4, leading to the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.[3]
Protocol 1.4: Synthesis of this compound
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Procedure: 6-Chloro-5-methylpicolinic acid (1.0 eq.) is dissolved in an excess of methanol.[4] A catalytic amount of concentrated sulfuric acid is slowly added.[4] The mixture is heated to reflux for 16 hours.[4] After cooling, the excess methanol is removed under reduced pressure. The residue is poured into ice water and the mixture is neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product.[4]
Route 2: Synthesis from 2,5-Lutidine
This approach utilizes the readily available 2,5-lutidine as the starting material. The synthesis involves the selective oxidation of the methyl group at the 2-position, followed by N-oxidation, chlorination, and final esterification.
Quantitative Data Summary (Route 2)
| Step | Reaction Type | Starting Material | Product | Reagents | Representative Yield (%) | Reference |
| 1 | Side-chain Oxidation | 2,5-Lutidine | 5-Methylpicolinic Acid | KMnO₄ | ~40% | [4] |
| 2 | N-Oxidation | 5-Methylpicolinic Acid | 5-Methylpicolinic Acid N-oxide | H₂O₂ / Acetic Acid | High | General Knowledge |
| 3 | Chlorination | 5-Methylpicolinic Acid N-oxide | 6-Chloro-5-methylpicolinic Acid | POCl₃ | Moderate to High | General Knowledge |
| 4 | Esterification | 6-Chloro-5-methylpicolinic Acid | This compound | CH₃OH, H₂SO₄ | 85-95% | [3][4] |
Experimental Protocols (Route 2)
Protocol 2.1: Synthesis of 5-Methylpicolinic Acid
-
Apparatus: A large three-necked round-bottom flask with a mechanical stirrer, thermometer, and addition funnel.
-
Procedure: 2,5-Lutidine is dissolved in water. The solution is heated, and potassium permanganate (KMnO₄) is added portion-wise while maintaining the reaction temperature.[4] The reaction is highly exothermic and requires careful temperature control. After the addition is complete, the mixture is heated for several more hours. The hot solution is then filtered to remove manganese dioxide. The filtrate is concentrated and acidified with hydrochloric acid to precipitate the product, which is collected by filtration.
Protocol 2.2: Synthesis of 5-Methylpicolinic Acid N-oxide
-
Apparatus: A round-bottom flask with a magnetic stirrer.
-
Procedure: 5-Methylpicolinic acid is dissolved in glacial acetic acid. Hydrogen peroxide (30% solution) is added slowly, and the mixture is heated. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the N-oxide.
Protocol 2.3: Synthesis of 6-Chloro-5-methylpicolinic Acid
-
Apparatus: A round-bottom flask fitted with a reflux condenser and a gas trap.
-
Procedure: 5-Methylpicolinic acid N-oxide is treated with an excess of phosphorus oxychloride (POCl₃) and heated to reflux. After the reaction is complete, the excess POCl₃ is distilled off under reduced pressure. The residue is cautiously quenched with ice water and then neutralized to precipitate the crude product. The product can be purified by recrystallization.
Protocol 2.4: Synthesis of this compound
-
This step follows the same procedure as Protocol 1.4.
Route 3: Synthesis from 6-Hydroxy-5-methylpicolinic Acid
This is the most direct route, assuming the availability of the starting material, 6-hydroxy-5-methylpicolinic acid. It involves a chlorination step followed by esterification.
Quantitative Data Summary (Route 3)
| Step | Reaction Type | Starting Material | Product | Reagents | Representative Yield (%) | Reference |
| 1 | Chlorination | 6-Hydroxy-5-methylpicolinic Acid | 6-Chloro-5-methylpicolinic Acid | SOCl₂ / DMF | High | [5] |
| 2 | Esterification | 6-Chloro-5-methylpicolinic Acid | This compound | CH₃OH | 90% | [5] |
Experimental Protocols (Route 3)
Protocol 3.1: Synthesis of this compound (One-Pot)
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a thermometer, protected from atmospheric moisture.
-
Procedure: A procedure analogous to the synthesis of methyl 6-chloro-5-nitronicotinate can be adapted.[5] 6-Hydroxy-5-methylpicolinic acid (1.0 eq.) is suspended in thionyl chloride (SOCl₂) (4-5 eq.).[5] A catalytic amount of N,N-dimethylformamide (DMF) (0.15 eq.) is added.[5] The reaction mixture is heated to reflux for several hours.[5] After completion, the excess SOCl₂ is removed by vacuum concentration.[5] The residue, which is the intermediate acid chloride, is dissolved in an anhydrous solvent like DCM and cooled to a low temperature (e.g., -40 °C).[5] Methanol (1.4 eq.) is then added slowly, maintaining the low temperature.[5] After the addition, the mixture is gradually warmed to room temperature. An aqueous solution of NaHCO₃ is added for workup. The organic phase is separated, dried, and concentrated. The crude product can be purified by crystallization or column chromatography.[5]
References
An In-depth Technical Guide to Methyl 6-chloro-5-methylpicolinate: Structural Analogs and Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 6-chloro-5-methylpicolinate, a heterocyclic compound with significant potential in medicinal chemistry. We will explore its structural analogs, synthetic derivatization strategies, and the biological activities of the resulting compounds, with a focus on anticancer and antimicrobial applications. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the picolinate scaffold.
The this compound Core
This compound belongs to the pyridine carboxylic acid ester family, a class of compounds recognized as a "privileged" structural motif in drug discovery. The pyridine ring is a key component in numerous FDA-approved drugs. The specific substitution pattern of this core molecule—a chloro group at the 6-position, a methyl group at the 5-position, and a methyl ester at the 2-position—offers multiple avenues for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
Synthetic Strategies for Derivatization
The reactivity of the this compound core is primarily dictated by the chloro substituent at the 6-position, which is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates nucleophilic attack at the C6 position, allowing for the displacement of the chloride. This is a versatile method for introducing a variety of nitrogen, oxygen, and sulfur-based nucleophiles.
A general workflow for nucleophilic aromatic substitution on the this compound core is as follows:
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by coupling the 6-chloro position with various aryl or heteroaryl boronic acids or esters. This allows for the synthesis of a wide array of biaryl and heteroaryl derivatives.
A typical experimental workflow for a Suzuki-Miyaura coupling reaction is depicted below:
Biological Activities of Structural Analogs and Derivatives
Derivatives of the picolinate scaffold have demonstrated a broad range of biological activities, with significant potential in oncology and infectious diseases.
Anticancer Activity
Many pyridine-containing compounds act as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Two important targets for picolinate-derived inhibitors are Aurora Kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Aurora Kinase Signaling Pathway: Aurora kinases are essential for cell division, and their overexpression is common in many cancers.[1][2][3] Inhibitors of these kinases can lead to mitotic arrest and apoptosis in cancer cells.
VEGFR-2 Signaling Pathway: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[4][5][6] Inhibiting VEGFR-2 can starve tumors of their blood supply.
The following table summarizes the in vitro anticancer activity of some picolinamide derivatives, which are structurally related to the esters of picolinic acid.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-Methyl-picolinamide-4-thiol | 6p | MGC-803 (Gastric) | 1.38 | [7] |
| HCT-116 (Colon) | 5.34 | [7] | ||
| MCF-7 (Breast) | 5.21 | [7] | ||
| Pyridine-Ureas | 8e | MCF-7 (Breast) | 0.11 (72h) | [8] |
| 8n | MCF-7 (Breast) | 0.80 (72h) | [8] |
Antimicrobial Activity
Picolinic acid and its derivatives have also been investigated for their antimicrobial properties.
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The table below presents MIC values for some picolinate derivatives against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Zinc picolinate | Bacillus cereus | 500 | |
| Staphylococcus aureus | 500 | ||
| Escherichia coli | 500 | ||
| Copper picolinate | Staphylococcus aureus | 500 | |
| Escherichia coli | 500 | ||
| Picolinic acid | Staphylococcus aureus | 20 - 780 (pH 5.0) | [9] |
| Pseudomonas aeruginosa | 190 - 3130 (pH 7.0) | [9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the synthesis of 6-aryl-5-methylpicolinate derivatives.
Materials:
-
This compound
-
Arylboronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid/ester, the base, and the palladium catalyst.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-120 °C) for the required time (typically 2-24 hours for conventional heating, or 15-60 minutes for microwave irradiation).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using NMR, MS, and IR spectroscopy.
General Protocol for In Vitro Anticancer MTT Assay
This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11][12][13]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent)
-
Standard antimicrobial agent (positive control)
-
Inoculum suspension standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 35-37 °C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its amenability to a variety of chemical modifications, particularly at the 6-position, allows for the creation of diverse chemical libraries for biological screening. The demonstrated anticancer and antimicrobial activities of related picolinate derivatives highlight the potential of this compound class. This technical guide provides a foundation for researchers to explore the synthesis and biological evaluation of novel analogs and derivatives of this compound, with the ultimate goal of advancing new drug candidates into the development pipeline.
References
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. gbv.de [gbv.de]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-chloro-5-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-chloro-5-methylpicolinate, a substituted pyridine carboxylic acid ester, presents a scaffold of interest for synthetic and medicinal chemistry. A thorough understanding of its physicochemical properties is fundamental for its application in research and development, particularly in areas such as reaction optimization, formulation development, and preliminary assessment of its potential as a bioactive agent. This technical guide provides a summary of the available physicochemical data for this compound, alongside detailed, generalized experimental protocols for the determination of key properties. Due to a scarcity of publicly available experimental data for this specific compound, this guide also includes predicted values and data from structurally related molecules to provide estimations. Furthermore, a conceptual workflow for the preliminary biological evaluation of this compound is presented.
Introduction
Pyridine derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals, owing to their versatile chemical reactivity and diverse biological activities. This compound (CAS No: 178421-22-2) is a member of this important class of compounds. Its structure, featuring a chlorinated and methylated pyridine ring with a methyl ester functional group, suggests potential for a range of chemical transformations and biological interactions.
This guide aims to consolidate the known information on the physicochemical properties of this compound and to provide researchers with the necessary experimental frameworks to determine these properties in their own laboratories.
Chemical Identity and Basic Properties
The fundamental identifiers for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 178421-22-2 | [1][2] |
| Molecular Formula | C₈H₈ClNO₂ | [1][2] |
| Molecular Weight | 185.61 g/mol | [1][3] |
| Synonyms | 6-Chloro-5-methyl-pyridine-2-carboxylic acid methyl ester, Methyl 6-chloro-5-methyl-pyridine-2-carboxylate | [3] |
Physicochemical Properties
| Property | Experimental Value | Predicted/Estimated Value | Notes and References |
| Melting Point | Not Available | Solid at room temperature | The related compound, 6-chloro-5-methylnicotinamide, has a melting point of 211-212 °C.[4] Another analogue, Methyl 6-chloronicotinate, has a melting point of 85-89 °C.[5][6] |
| Boiling Point | Not Available | > 200 °C at 760 mmHg | Based on the boiling points of related pyridine derivatives. For example, Methyl 6-chloro-5-nitronicotinate has a boiling point of 317.8 °C at 760 mmHg. |
| Solubility | Not Available | Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Limited solubility in water. | General solubility trends for methyl picolinate esters suggest good solubility in organic solvents.[7] |
| pKa | Not Available | ~ 2-3 | The pKa of the pyridine nitrogen is expected to be in this range, influenced by the electron-withdrawing effects of the chloro and ester groups.[8] |
| logP | Not Available | ~ 2.1 | This is a predicted XlogP value for the isomeric Methyl 5-chloro-6-methylpicolinate.[9] |
Experimental Protocols for Physicochemical Property Determination
The following sections provide detailed, generalized protocols that can be adapted for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. A sharp melting range is characteristic of a pure compound.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rate of 10-15 °C per minute to quickly determine an approximate melting range.
-
The apparatus is allowed to cool.
-
A second sample is then heated, with the rate of temperature increase slowed to 1-2 °C per minute as the approximate melting point is approached.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.[10]
-
Boiling Point Determination
For compounds that are liquid at or near room temperature, the boiling point is a fundamental physical constant.
Methodology: Micro Boiling Point Determination
-
Sample Preparation: A small volume (a few microliters) of liquid this compound is introduced into a small-diameter test tube. A sealed capillary tube is inverted and placed inside the test tube.
-
Apparatus: A Thiele tube or a melting point apparatus with a boiling point attachment is used.
-
Procedure:
-
The test tube assembly is attached to a thermometer and placed in the heating bath.
-
The sample is heated slowly.
-
As the boiling point is approached, a steady stream of bubbles will emerge from the inverted capillary.
-
The heat is removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[11]
-
Solubility Determination
Solubility is a critical parameter for any compound intended for biological or chemical applications.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis:
-
The suspension is allowed to settle, or is centrifuged.
-
A clear aliquot of the supernatant is carefully removed and filtered through a 0.22 µm syringe filter.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed in units such as mg/mL or mol/L.[1][12]
-
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior in physiological and chemical systems.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).
-
Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator are used.
-
Procedure:
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is generated.
-
The pKa is determined from the inflection point of the titration curve. For a basic compound like a pyridine, the pKa corresponds to the pH at which 50% of the compound is protonated.
-
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.
Methodology: Shake-Flask Method
-
System Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Procedure:
-
A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
The solution is then mixed with a known volume of the other phase in a sealed container.
-
The mixture is agitated until equilibrium is reached (typically for several hours).
-
The mixture is then centrifuged to ensure complete phase separation.
-
-
Sample Analysis:
-
The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
Potential Biological Activity and Investigative Workflow
While no specific signaling pathways involving this compound have been reported, related picolinamide derivatives have been investigated as potential antitumor agents, with some showing inhibitory activity against Aurora-B kinase.[13][14] This suggests that this compound could be a candidate for biological screening.
The following diagram illustrates a general workflow for the preliminary investigation of the biological activity of a novel compound like this compound.
Conclusion
This compound is a chemical entity with potential for further investigation in synthetic and medicinal chemistry. This technical guide has summarized the currently available physicochemical information and provided a set of robust, generalized experimental protocols for the determination of its key properties. The absence of extensive experimental data highlights an opportunity for researchers to contribute to the body of knowledge on this and related compounds. The outlined workflow for biological evaluation provides a roadmap for exploring the potential therapeutic applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 178421-22-2 [sigmaaldrich.com]
- 3. Methyl 6-chloro-5-methylnicotinate | 65169-42-8 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl picolinate | TargetMol [targetmol.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. youtube.com [youtube.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Routes for Methyl 6-chloro-5-methylpicolinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the commercial availability of Methyl 6-chloro-5-methylpicolinate, a key building block in the synthesis of pharmaceuticals and other bioactive molecules. This document includes a summary of commercial suppliers, a plausible multi-step synthetic pathway with detailed, generalized experimental protocols, and visual diagrams to elucidate the logical and experimental workflows. The information presented is intended to assist researchers and drug development professionals in sourcing and utilizing this important chemical intermediate.
Commercial Availability
This compound (CAS No. 178421-22-2) is available from several commercial suppliers. The following table summarizes the available data on suppliers, including purity and typical quantities offered.
| Supplier | Purity | Available Quantities |
| Alchem Pharmtech, Inc. | >97% | 1g, 10g, 100g, 1kg |
| Aladdin Scientific | 98% | 1g, 5g, Bulk |
| Synthonix Inc. | Not Specified | Not Specified |
| A.J Chemicals | Not Specified | Not Specified |
| CHEMSWORTH | Not Specified | Not Specified |
Proposed Synthetic Pathway
A plausible multi-step synthesis for this compound can be conceptualized starting from the commercially available 2-amino-5-methylpyridine. The proposed pathway involves diazotization, chlorination, oxidation of the methyl group to a carboxylic acid, and subsequent esterification.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are generalized, detailed protocols for the key transformations in the proposed synthesis of this compound. These protocols are adapted from standard procedures for analogous compounds.
Synthesis of 2-Chloro-5-methylpyridine from 2-Amino-5-methylpyridine (Sandmeyer Reaction)
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
Procedure:
-
To a stirred solution of 2-amino-5-methylpyridine in aqueous hydrochloric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
-
The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride in hydrochloric acid.
-
The reaction mixture is stirred and gradually warmed to room temperature.
-
The mixture is then neutralized and extracted with an organic solvent (e.g., diethyl ether).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-chloro-5-methylpyridine.
Synthesis of 6-Chloro-5-methylpicolinic acid from 2-Chloro-5-methylpyridine (Oxidation)
Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
Procedure:
-
2-Chloro-5-methylpyridine is suspended in water.
-
Potassium permanganate is added portion-wise to the stirred suspension.
-
The reaction mixture is heated to reflux and maintained until the purple color of the permanganate disappears.
-
The hot solution is filtered to remove manganese dioxide.
-
The filtrate is cooled and acidified with hydrochloric acid to precipitate the crude 6-chloro-5-methylpicolinic acid.
-
The solid is collected by filtration, washed with cold water, and dried.
Synthesis of this compound from 6-Chloro-5-methylpicolinic acid (Fischer Esterification)
Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
Procedure:
-
6-Chloro-5-methylpicolinic acid is dissolved in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid is slowly added.
-
The mixture is heated to reflux and the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by column chromatography or recrystallization.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This compound is a readily available chemical intermediate from several commercial suppliers, facilitating its use in research and development. For applications requiring in-house synthesis, a plausible multi-step pathway from 2-amino-5-methylpyridine is outlined, providing a foundation for laboratory-scale preparation. The provided experimental protocols, adapted from established chemical literature, offer a starting point for the synthesis of this valuable compound.
Methodological & Application
Application Notes and Protocols: The Use of Methyl 6-chloro-5-methylpicolinate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 6-chloro-5-methylpicolinate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce a wide array of biaryl and heteroaryl compounds that are pivotal in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a versatile and powerful tool for the synthesis of complex organic molecules.[1] It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[2][3] this compound, a substituted 2-chloropyridine, presents a unique set of challenges and opportunities in this reaction. The electron-withdrawing nature of the pyridine ring and the ester functionality, combined with the steric hindrance from the methyl group, can influence the reactivity of the C-Cl bond.[4] However, successful coupling provides a direct route to a variety of 6-aryl-5-methylpicolinates, which are valuable scaffolds in drug discovery.
The successful Suzuki coupling of 2-chloropyridines often requires carefully selected ligands that are both bulky and electron-rich to facilitate the challenging oxidative addition step and prevent catalyst deactivation.[4][5] This document outlines optimized protocols and presents comparative data to guide researchers in the effective use of this compound as a substrate in Suzuki coupling reactions.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[5]
-
Transmetalation: The organic group from the arylboronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Data Presentation: Comparative Analysis of Reaction Conditions
The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under different conditions. These conditions are based on established protocols for challenging 2-chloropyridine substrates.[5][8]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 110 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 78 |
| 3 | 3-Tolylboronic acid | PEPPSI-IPr (3) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 12 | 92 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | LiOᵗBu (3.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 88 |
| 5 | Naphthalene-2-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 110 | 20 | 81 |
Experimental Protocols
The following are generalized procedures for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Reaction conditions should be optimized for specific substrates.
Protocol 1: Using a Bulky Phosphine Ligand (e.g., SPhos)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene, degassed
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate and the SPhos ligand. Add the degassed toluene and water (e.g., 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Using an N-Heterocyclic Carbene (NHC) Pre-catalyst (e.g., PEPPSI-IPr)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
PEPPSI-IPr catalyst (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Reaction vessel with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, cesium carbonate, and the PEPPSI-IPr catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress. Reactions with NHC catalysts are often faster, typically complete within 8-16 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Heterocycles Using Methyl 6-chloro-5-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloro-5-methylpicolinate is a versatile substituted pyridine derivative that serves as a valuable building block in the synthesis of a variety of novel heterocyclic compounds. The presence of a reactive chlorine atom at the 6-position, a methyl ester at the 2-position, and a methyl group at the 5-position provides multiple sites for chemical modification and annulation reactions. This document outlines key applications and detailed protocols for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines, from this starting material. These heterocycles are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
Core Applications: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
A primary application of this compound is in the synthesis of pyrazolo[3,4-b]pyridin-6-one derivatives. This transformation is typically achieved through a cyclocondensation reaction with hydrazine or its derivatives. The reaction proceeds via an initial nucleophilic substitution of the chlorine atom by the hydrazine, followed by an intramolecular cyclization involving the methyl ester to form the fused pyrazolone ring.
General Reaction Scheme:
Caption: General reaction pathway for the synthesis of pyrazolo[3,4-b]pyridin-6-one.
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
This protocol describes the synthesis of a core pyrazolo[3,4-b]pyridin-6-one scaffold from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (2.0 eq).
-
The reaction mixture is heated to reflux and stirred for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in ethyl acetate and washed sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure 5-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.
Expected Yield: 75-85%
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 5-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of pyrazolo[3,4-b]pyridine derivatives.
| Product | Starting Material | Reagent | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| 5-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | This compound | Hydrazine Hydrate | 80 | 235-237 | 11.5 (s, 1H), 10.8 (s, 1H), 7.5 (s, 1H), 7.2 (s, 1H), 2.3 (s, 3H) | 163.07 [M]⁺ |
| 1,5-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one | This compound | Methylhydrazine | 75 | 188-190 | 10.9 (s, 1H), 7.6 (s, 1H), 7.3 (s, 1H), 3.4 (s, 3H), 2.3 (s, 3H) | 177.09 [M]⁺ |
Conclusion
This compound is a readily accessible and highly useful precursor for the synthesis of various fused heterocyclic systems. The protocols provided herein offer a straightforward and efficient methodology for the preparation of pyrazolo[3,4-b]pyridin-6-ones, which are valuable scaffolds for further elaboration in drug discovery programs. The versatility of this starting material opens avenues for the creation of diverse chemical libraries for biological screening. Researchers are encouraged to adapt and optimize these methods for the synthesis of their specific target molecules.
Application Notes and Protocols: The Picolinate Scaffold in Fragment-Based Drug Discovery
Introduction
While specific experimental data on the direct application of Methyl 6-chloro-5-methylpicolinate in fragment-based drug discovery (FBDD) is not extensively documented in currently available literature, the picolinate scaffold itself represents a privileged and versatile structure in medicinal chemistry and drug design.[1] Picolinates, as derivatives of pyridine-2-carboxylic acid, possess unique structural and electronic features that make them valuable fragments for screening against a variety of biological targets.[1] Their utility stems from their ability to engage in various non-covalent interactions and their favorable physicochemical properties, which align well with the principles of FBDD. This document provides an overview of the general application of picolinate-based fragments in FBDD, including generalized experimental protocols and conceptual workflows.
The Picolinate Scaffold: A Privileged Fragment
The picolinate scaffold is considered a "privileged" structure in drug discovery due to its frequent appearance in bioactive molecules. Its key features include:
-
Hydrogen Bonding: The pyridine nitrogen and the carbonyl group of the ester or acid can act as hydrogen bond acceptors, while the aromatic ring can participate in pi-stacking and other non-covalent interactions.
-
Chelating Properties: The arrangement of the nitrogen and the carboxylate group allows for the chelation of metal ions, which can be important for binding to metalloenzymes.[1]
-
Scaffold for Elaboration: The picolinate ring can be readily functionalized at multiple positions, allowing for the straightforward chemical elaboration of initial fragment hits to improve potency and selectivity.
-
Favorable Physicochemical Properties: Picolinate fragments generally adhere to the "Rule of Three," possessing low molecular weight, a limited number of hydrogen bond donors and acceptors, and moderate lipophilicity, which are desirable characteristics for fragment screening libraries.
Conceptual Experimental Workflow for Picolinate Fragment Screening
The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign utilizing a library of fragments that could include picolinate derivatives.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 6-chloro-5-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of methyl 6-chloro-5-methylpicolinate in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable intermediate for the synthesis of highly functionalized pyridine derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The following sections detail representative reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity.[1] this compound serves as a key electrophilic partner in these reactions, allowing for the introduction of a wide variety of substituents at the 6-position of the pyridine ring. The ester and methyl groups on the pyridine ring can influence the electronic properties and steric environment of the reaction center, and may require careful optimization of reaction conditions for successful transformations.
Core Concepts: The Catalytic Cycles
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl chloride to the Pd(0) complex, followed by transmetalation (for Suzuki) or coordination of the nucleophile (for Buchwald-Hartwig and Sonogashira), and finally reductive elimination to form the desired product and regenerate the Pd(0) catalyst.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-5-methylpicolinates
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various boronic acids or their esters.[2] This reaction is widely used to introduce aryl and heteroaryl moieties.
Representative Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | DMF | 110 | 6 | 78 |
Note: Yields are representative and will vary depending on the specific arylboronic acid and reaction conditions used.
Experimental Workflow: Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination: Synthesis of 6-Amino-5-methylpicolinates
The Buchwald-Hartwig amination enables the formation of C-N bonds between this compound and a variety of primary or secondary amines.[3] This reaction is a powerful tool for the synthesis of substituted aminopyridines.
Representative Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos) (1.2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-3 mol%), the phosphine ligand (1.2-4 mol%), and the base (1.4-2.0 equiv).
-
Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos (2/4) | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂/BINAP (3/6) | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |
| 3 | Benzylamine | Pd(OAc)₂/RuPhos (2/4) | K₃PO₄ | THF | 80 | 16 | 82 |
Note: Yields are representative and will vary depending on the specific amine and reaction conditions used.
Experimental Workflow: Buchwald-Hartwig Amination
Sonogashira Coupling: Synthesis of 6-Alkynyl-5-methylpicolinates
The Sonogashira coupling is used to form C-C bonds between this compound and terminal alkynes.[4] This reaction provides a direct route to alkynyl-substituted pyridines.
Representative Protocol for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (2-5 mol%), and copper(I) iodide (1-3 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the base.
-
Add the terminal alkyne (1.2-1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and perform a standard aqueous work-up.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | TEA | THF | 25 | 6 | 88 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (2) | DIPA | DMF | 50 | 4 | 95 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | TEA | THF | 40 | 8 | 80 |
Note: Yields are representative and will vary depending on the specific alkyne and reaction conditions used.
Experimental Workflow: Sonogashira Coupling
Troubleshooting and Optimization
-
Low or No Conversion: Ensure strictly inert conditions, as oxygen can deactivate the palladium catalyst.[5] Check the quality and purity of all reagents. Consider using a different palladium precursor, ligand, or base. For challenging substrates, increasing the reaction temperature or using a more active catalyst system may be necessary. The pyridine nitrogen can potentially coordinate to the palladium center, inhibiting catalysis; the use of bulky, electron-rich phosphine ligands can often mitigate this issue.[5]
-
Side Reactions: In Sonogashira couplings, undesired homocoupling of the alkyne (Glaser coupling) can occur, especially in the presence of oxygen.[4] Running the reaction under a strictly inert atmosphere can minimize this side reaction. For Suzuki couplings, protodeborylation of the boronic acid can be a competing pathway. Using anhydrous conditions or specific bases can sometimes reduce this side reaction.
By leveraging these protocols, researchers can effectively utilize this compound as a versatile building block for the synthesis of a diverse range of functionalized pyridine derivatives for applications in drug discovery and materials science.
References
Application Notes: Derivatization of Methyl 6-chloro-5-methylpicolinate for Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 6-chloro-5-methylpicolinate is a key heterocyclic building block in medicinal chemistry. The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a privileged structure known for its ability to chelate metal ions and serve as a foundation for molecules with a wide array of biological activities.[1] Picolinic acid and its derivatives are prominent in various therapeutic areas, including the development of herbicides and enzyme inhibitors.[2][3] The chlorine atom at the 6-position of the pyridine ring is particularly amenable to substitution via modern cross-coupling methodologies, making it an excellent starting point for the synthesis of diverse chemical libraries for drug discovery and high-throughput screening.
This document provides detailed protocols for three robust and versatile palladium-catalyzed cross-coupling reactions for the derivatization of this compound: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Sonogashira Coupling. These methods allow for the introduction of a wide variety of functional groups at the C6-position, enabling the systematic exploration of the chemical space around the picolinate core.
Derivatization Strategies via Cross-Coupling Reactions
The primary point of diversification on this compound is the C6-chloro substituent. Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon and carbon-nitrogen bonds at this position.
-
Suzuki-Miyaura Coupling: Forms a new C-C single bond by coupling the aryl chloride with an organoboron reagent (boronic acid or boronate ester). This reaction is ideal for introducing diverse aryl, heteroaryl, or vinyl substituents.[4]
-
Buchwald-Hartwig Amination: Creates a new C-N bond by reacting the aryl chloride with a primary or secondary amine.[5][6] This is one of the most powerful methods for synthesizing aryl amines, which are prevalent in pharmaceuticals.
-
Sonogashira Coupling: Generates a new C-C bond by coupling the aryl chloride with a terminal alkyne.[7] This introduces a linear alkyne linker, which can be a key structural element or a handle for further functionalization.
The general workflow for library synthesis starting from this compound is illustrated below.
Data Presentation: Reaction Conditions
The following tables summarize typical conditions for each derivatization method. Note that optimization may be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Component | Reagent/Parameter | Purpose | Typical for Aryl Chlorides |
|---|---|---|---|
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(0) source | 1-5 mol% |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes Pd, facilitates catalytic cycle | 2-10 mol% |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates boronic acid | 2-3 equivalents |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Solubilizes reagents | - |
| Temperature | 80-110 °C | Thermal energy for reaction | - |
Table 2: Buchwald-Hartwig Amination Conditions
| Component | Reagent/Parameter | Purpose | Typical for Aryl Chlorides |
|---|---|---|---|
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Palladium(0) source | 1-4 mol% |
| Ligand | RuPhos, BrettPhos, Xantphos | Crucial for C-N bond formation | 2-8 mol% |
| Base | NaOt-Bu, K₂CO₃, LiHMDS | Deprotonates amine | 1.5-2.5 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic | - |
| Temperature | 80-120 °C | Thermal energy for reaction | - |
Table 3: Sonogashira Coupling Conditions
| Component | Reagent/Parameter | Purpose | Typical for Aryl Chlorides |
|---|---|---|---|
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Palladium(0) source | 1-5 mol% |
| Cu Co-catalyst | CuI | Facilitates alkyne activation | 2-10 mol% |
| Base | Et₃N, DIPEA | Scavenges HX, deprotonates alkyne | Solvent or 2-4 eq. |
| Solvent | THF, DMF, Toluene | Anhydrous, aprotic | - |
| Temperature | 25-80 °C | Mild conditions often sufficient | - |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood by trained personnel. Inert gas techniques (Argon or Nitrogen) are required as palladium catalysts can be air-sensitive.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)
-
SPhos (0.04 eq.)
-
Potassium phosphate (K₃PO₄, 2.0 eq.)
-
Toluene and Water (e.g., 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stir bar, inert gas supply
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Equip the flask with a condenser, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the degassed solvent mixture (Toluene/H₂O) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-5-methylpicolinate.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details the C-N coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Amine (primary or secondary, 1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.)
-
RuPhos (0.04 eq.)
-
Sodium tert-butoxide (NaOt-Bu, 1.5 eq.)
-
Anhydrous Toluene
-
Pressure tube or sealed vial, magnetic stir bar, inert gas supply
Procedure:
-
In a glovebox or under a stream of argon, add NaOt-Bu, Pd₂(dba)₃, and RuPhos to a dry pressure tube.
-
Add this compound.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the 6-amino-5-methylpicolinate product.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol outlines the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.5 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.)
-
Copper(I) iodide (CuI, 0.1 eq.)
-
Triethylamine (Et₃N, 3.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, condenser, magnetic stir bar, inert gas supply
Procedure:
-
To a dry round-bottom flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate the flask and backfill with argon. Repeat three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Heat the mixture to 60 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired 6-alkynyl-5-methylpicolinate.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application of Methyl 6-chloro-5-methylpicolinate in Agrochemical Synthesis: A Focus on Arylpicolinate Herbicides
Introduction
Methyl 6-chloro-5-methylpicolinate is a key heterocyclic building block in the synthesis of various agrochemicals, particularly the arylpicolinate class of herbicides. These herbicides are known for their efficacy at low application rates and their unique mode of action, mimicking natural plant auxins to disrupt weed growth. This document provides detailed application notes and protocols for the synthesis of a representative arylpicolinate herbicide, leveraging a synthetic intermediate derivable from this compound. The central transformation highlighted is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of the critical aryl-pyridine bond.
While direct utilization of this compound is described, this note will focus on a closely related and synthetically accessible intermediate, Methyl 4-amino-6-chloro-5-methylpicolinate , to illustrate the core chemistry. This intermediate can be prepared from the parent compound through established amination methodologies.
Core Application: Synthesis of Arylpicolinate Herbicides
The primary application of this compound and its derivatives in agrochemical synthesis is as a key coupling partner in the formation of 6-aryl-picolinates. The chlorine atom at the 6-position of the pyridine ring is susceptible to displacement via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the introduction of a substituted aryl group, a crucial pharmacophore for the herbicidal activity of this compound class.
A prominent example of an agrochemical synthesized through this methodology is Halauxifen-methyl , a post-emergence herbicide for the control of broadleaf weeds. The synthesis involves the coupling of a substituted picolinate "head" with an arylboronic acid or ester "tail".
Data Presentation: Key Reaction Parameters for Suzuki-Miyaura Coupling
The following table summarizes typical quantitative data for the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylpicolinate herbicides. The data is compiled from various patented procedures and serves as a general guideline.
| Parameter | Value | Reference |
| Reactants | ||
| Methyl 4-amino-6-chloro-5-methylpicolinate | 1.0 eq | Assumed for this protocol |
| (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | 1.1 - 1.5 eq | [1][2] |
| Catalyst | ||
| Palladium(II) acetate (Pd(OAc)₂) | 0.01 - 0.05 eq | [2] |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 0.01 - 0.05 eq | [3][4] |
| Ligand | ||
| Triphenylphosphine (PPh₃) | 0.02 - 0.10 eq | [2] |
| Buchwald Ligands (e.g., SPhos, XPhos) | 0.02 - 0.10 eq | [2] |
| Base | ||
| Potassium carbonate (K₂CO₃) | 2.0 - 3.0 eq | [3] |
| Potassium phosphate (K₃PO₄) | 2.0 - 3.0 eq | [4] |
| Cesium carbonate (Cs₂CO₃) | 2.0 - 3.0 eq | [5] |
| Solvent | ||
| 1,4-Dioxane / Water | 4:1 to 10:1 (v/v) | [3][5] |
| Toluene / Water | 4:1 to 10:1 (v/v) | [2] |
| Acetonitrile / Water | 4:1 to 10:1 (v/v) | [2] |
| Reaction Conditions | ||
| Temperature | 80 - 120 °C | [1][3][5] |
| Reaction Time | 2 - 24 hours | [1][3][6] |
| Yield | ||
| Isolated Yield | 70 - 95% | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of a Halauxifen-methyl Analogue via Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the synthesis of an arylpicolinate herbicide analogue starting from Methyl 4-amino-6-chloro-5-methylpicolinate and a commercially available arylboronic acid.
Materials:
-
Methyl 4-amino-6-chloro-5-methylpicolinate
-
(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Methyl 4-amino-6-chloro-5-methylpicolinate (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of 1,4-dioxane. Add this catalyst mixture to the reaction flask.
-
Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to dissolve the reactants (approximately 0.1 M concentration of the limiting reagent). Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-4-amino-5-methylpicolinate product.
Visualizations
Synthetic Pathway
Caption: Synthetic route to a Halauxifen-methyl analogue.
Experimental Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
References
- 1. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]
- 2. US10570114B2 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling - Google Patents [patents.google.com]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]
- 7. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthetic Routes to 11β-HSD1 Inhibitors from Methyl 6-chloro-5-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of biologically active compounds, specifically 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, using Methyl 6-chloro-5-methylpicolinate as a key starting material. The synthetic strategy involves a two-step reaction sequence: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a suitable amine.
Introduction
This compound is a versatile pyridine derivative that serves as a valuable building block in medicinal chemistry. Its reactive sites, the chloro group and the methyl ester, allow for a variety of chemical transformations to generate diverse molecular scaffolds. This application note focuses on a straightforward and efficient pathway to synthesize picolinamide derivatives, which have shown potential as inhibitors of 11β-HSD1[1]. The 11β-HSD1 enzyme is a validated therapeutic target for metabolic disorders such as type 2 diabetes and obesity[1][2][3][4]. The protocols provided herein are based on established synthetic methodologies and information disclosed in relevant patent literature[5][6].
Synthetic Pathway Overview
The overall synthetic scheme for the conversion of this compound to target picolinamide inhibitors of 11β-HSD1 is depicted below. The pathway involves two key transformations:
-
Hydrolysis: The methyl ester of the starting material is hydrolyzed to yield 6-chloro-5-methylpicolinic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a selected amine to form the final picolinamide product.
Caption: General synthetic route from this compound to 11β-HSD1 inhibitors.
Experimental Protocols
Step 1: Synthesis of 6-chloro-5-methylpicolinic acid (Intermediate)
This protocol describes the hydrolysis of the methyl ester of this compound to its corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v), add lithium hydroxide (1.5 - 2.0 eq.).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the organic solvent (THF) under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of 1M HCl.
-
A precipitate of 6-chloro-5-methylpicolinic acid should form. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
If a precipitate is formed, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If extraction is performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude 6-chloro-5-methylpicolinic acid can be purified by recrystallization if necessary.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [5][6] |
| Product | 6-chloro-5-methylpicolinic acid | [5][6] |
| Reagents | LiOH or NaOH, THF/H₂O or MeOH/H₂O, HCl | [7] |
| Representative Yield | 78% | [1] |
Step 2: Synthesis of Target Picolinamide (Amide Coupling)
This protocol outlines the coupling of 6-chloro-5-methylpicolinic acid with a suitable amine to form the final amide product. A variety of coupling reagents can be employed for this transformation[8][9]. This example utilizes HBTU as the coupling agent.
Materials:
-
6-chloro-5-methylpicolinic acid
-
Desired amine (e.g., 3,3-dimethylpiperidine as in WO2011139107A2)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of 6-chloro-5-methylpicolinic acid (1.0 eq.) in anhydrous acetonitrile, add the desired amine (1.2 eq.) and N,N-diisopropylethylamine (1.5 eq.) under an inert atmosphere.
-
Add HBTU (1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add distilled water to the reaction mixture and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure picolinamide.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 6-chloro-5-methylpicolinic acid | [5] |
| Product | Target Picolinamide | [5] |
| Reagents | Amine, HBTU, DIPEA, Acetonitrile | [5] |
| Representative Yield | 99% (for coupling with 3,3-dimethylpiperidine) | [5] |
Experimental Workflow Diagram
Caption: Detailed workflow for the two-step synthesis of picolinamide 11β-HSD1 inhibitors.
Conclusion
The synthetic route from this compound to picolinamide-based 11β-HSD1 inhibitors is a robust and high-yielding process. The provided protocols offer a clear and detailed methodology for researchers in the field of drug discovery and development. The versatility of the amide coupling step allows for the generation of a library of analogues for structure-activity relationship (SAR) studies, facilitating the optimization of lead compounds.
References
- 1. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. hepatochem.com [hepatochem.com]
Application Note: A Scalable Synthetic Route to Methyl 6-chloro-5-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of Methyl 6-chloro-5-methylpicolinate, a key intermediate in pharmaceutical and agrochemical research. The proposed synthesis is a robust two-step process commencing from the readily available 2-chloro-5-methylpyridine. The methodology is designed for scalability and high purity, making it suitable for industrial applications.
Proposed Synthetic Pathway
The synthesis proceeds via two key transformations:
-
Oxidation: The methyl group of 2-chloro-5-methylpyridine is oxidized to a carboxylic acid, yielding 6-chloro-5-methylpicolinic acid.
-
Esterification: The resulting carboxylic acid undergoes Fischer esterification to produce the target compound, this compound.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Outcomes
| Step | Reaction | Starting Material | Product | Key Reagents | Expected Yield (%) | Purity (by HPLC) |
| 1 | Oxidation | 2-chloro-5-methylpyridine | 6-chloro-5-methylpicolinic acid | Potassium permanganate (KMnO₄), NaOH | 75-85 | >95% |
| 2 | Esterification | 6-chloro-5-methylpicolinic acid | This compound | Methanol (CH₃OH), Sulfuric acid (H₂SO₄) | 85-95 | >98% |
Experimental Protocols
Step 1: Synthesis of 6-chloro-5-methylpicolinic acid (Oxidation)
This protocol is adapted from standard procedures for the oxidation of alkylpyridines.
Apparatus:
-
A 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Heating mantle with temperature control.
-
Large Büchner funnel and filter flask.
Reagents:
-
2-chloro-5-methylpyridine (1.0 eq.)
-
Potassium permanganate (KMnO₄) (3.0 eq.)
-
Sodium hydroxide (NaOH) (as a 10% aqueous solution)
-
Hydrochloric acid (HCl) (concentrated, for pH adjustment)
-
Sodium bisulfite (NaHSO₃) (for quenching)
-
Deionized water
Procedure:
-
To the 5 L flask, add 2-chloro-5-methylpyridine and deionized water.
-
Begin vigorous stirring and heat the mixture to 70-80 °C.
-
Slowly add a 10% aqueous solution of sodium hydroxide.
-
In a separate beaker, prepare a solution of potassium permanganate in deionized water.
-
Add the potassium permanganate solution dropwise to the reaction mixture over 2-3 hours, maintaining the temperature between 80-90 °C.
-
After the addition is complete, continue stirring at 90 °C for an additional 4-6 hours, or until the purple color of the permanganate has disappeared. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a Büchner funnel to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of hot water.
-
Combine the filtrates and cool in an ice bath.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4. The product will precipitate as a white solid.
-
If any residual permanganate color remains, add a small amount of sodium bisulfite until the solution is colorless.
-
Filter the precipitated solid, wash with cold deionized water, and dry under vacuum to yield 6-chloro-5-methylpicolinic acid[1].
Step 2: Synthesis of this compound (Fischer Esterification)
This protocol is based on established Fischer esterification methods for substituted picolinic acids.[2][3]
Apparatus:
-
A 3 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heating mantle.
-
Rotary evaporator.
-
Separatory funnel.
Reagents:
-
6-chloro-5-methylpicolinic acid (1.0 eq.)
-
Methanol (20 eq.)
-
Concentrated sulfuric acid (0.2 eq.)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To the 3 L flask, add 6-chloro-5-methylpicolinic acid and methanol.
-
With stirring, carefully add concentrated sulfuric acid.
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography or recrystallization to obtain this compound as a pure solid.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Detailed experimental workflow for the two-step synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 6-chloro-5-methylpicolinate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-chloro-5-methylpicolinate. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is a common synthetic route for this compound?
A common and logical synthetic approach involves a two-step process:
-
Oxidation: The synthesis typically begins with the oxidation of a suitable precursor, such as 2-chloro-5-methylpyridine, to form the corresponding carboxylic acid, 6-chloro-5-methylpicolinic acid.
-
Esterification: The subsequent step is the esterification of 6-chloro-5-methylpicolinic acid with methanol, commonly facilitated by an acid catalyst, to yield the final product, this compound.
Q2: I am experiencing a low yield in the oxidation of 2-chloro-5-methylpyridine. What are the potential causes and solutions?
Low yields in the oxidation step can be attributed to several factors. Below is a troubleshooting guide to address this issue.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is monitored (e.g., by TLC or LC-MS) to confirm the complete consumption of the starting material. Extend the reaction time if necessary. - Temperature: The reaction may require higher temperatures to proceed to completion. Gradually increase the temperature while monitoring for side product formation. |
| Over-oxidation | - Oxidizing Agent: The choice and amount of oxidizing agent are critical. Strong oxidants like potassium permanganate (KMnO₄) can sometimes lead to degradation of the pyridine ring. Consider using milder or more selective oxidizing agents. - Stoichiometry: Carefully control the stoichiometry of the oxidizing agent to prevent unwanted side reactions. |
| Poor Solubility of Starting Material | - Solvent System: Ensure that 2-chloro-5-methylpyridine is adequately dissolved in the reaction solvent. A co-solvent system may be necessary to improve solubility. |
| Product Isolation Issues | - Work-up Procedure: The work-up is crucial for isolating the carboxylic acid. Acidification of the reaction mixture to the isoelectric point of the picolinic acid is necessary to precipitate the product. Ensure the pH is carefully adjusted. |
Q3: My Fischer esterification of 6-chloro-5-methylpicolinic acid is not proceeding to completion. How can I improve the conversion?
The Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, consider the following:
| Factor | Optimization Strategy |
| Equilibrium | - Excess Reagent: Use a large excess of methanol, as it can also serve as the reaction solvent. This shifts the equilibrium towards the formation of the ester.[1] - Water Removal: The removal of water, a byproduct of the reaction, will drive the equilibrium forward. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[1] |
| Catalyst | - Catalyst Choice: Strong protic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are effective catalysts.[2] - Catalyst Loading: Ensure a sufficient catalytic amount is used. Typically, 1-5 mol% of the acid catalyst is effective. |
| Temperature | - Reflux Conditions: The reaction is typically performed at the reflux temperature of methanol to ensure a reasonable reaction rate. |
| Reaction Time | - Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time for maximum conversion. |
Q4: I am observing significant side product formation during the synthesis. What are the likely impurities and how can I minimize them?
Side product formation can be a significant issue. Below are some potential impurities and strategies to mitigate their formation.
| Potential Side Product | Formation Pathway | Mitigation Strategy |
| Over-oxidized products (e.g., dicarboxylic acids) | During the oxidation of the methyl group. | Use a stoichiometric amount of a milder oxidizing agent and carefully control the reaction temperature. |
| Unreacted 6-chloro-5-methylpicolinic acid | Incomplete esterification. | Drive the esterification equilibrium to the product side by using excess methanol and/or removing water. |
| Byproducts from ring opening/degradation | Harsh reaction conditions (e.g., high temperature, strong acid/base). | Employ milder reaction conditions and monitor the reaction closely to avoid prolonged reaction times. |
Q5: What are the recommended methods for purifying the final product, this compound?
Effective purification is essential to obtain a high-purity product. The following methods are recommended:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired ester from unreacted starting materials and polar byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically employed.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent final purification step to achieve high purity.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used to separate it from non-volatile impurities.
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-5-methylpicolinic acid (Precursor)
This protocol is a generalized procedure based on the oxidation of similar methylpyridine derivatives and may require optimization.
Materials:
-
2-chloro-5-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-chloro-5-methylpyridine in an appropriate volume of water.
-
Slowly add a concentrated solution of sulfuric acid.
-
Heat the mixture to a gentle reflux.
-
In a separate beaker, prepare a solution of potassium permanganate in water.
-
Add the potassium permanganate solution dropwise to the refluxing reaction mixture over several hours.
-
After the addition is complete, continue to reflux the mixture until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Quench the excess permanganate by the slow addition of solid sodium bisulfite until the brown manganese dioxide precipitate dissolves.
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated sulfuric acid to a pH of approximately 3-4 to precipitate the product.
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Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-chloro-5-methylpicolinic acid.
Protocol 2: Synthesis of this compound (Fischer Esterification)
This protocol is a standard Fischer esterification procedure and can be adapted for the target molecule.
Materials:
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6-chloro-5-methylpicolinic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethyl acetate
Procedure:
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In a round-bottom flask equipped with a reflux condenser, suspend 6-chloro-5-methylpicolinic acid in an excess of anhydrous methanol.
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With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).
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Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound (Illustrative)
| Parameter | Step 1: Oxidation | Step 2: Esterification |
| Starting Material | 2-chloro-5-methylpyridine | 6-chloro-5-methylpicolinic acid |
| Key Reagents | KMnO₄, H₂SO₄ | Methanol, H₂SO₄ (cat.) |
| Solvent | Water | Methanol |
| Temperature | Reflux (~100 °C) | Reflux (~65 °C) |
| Reaction Time | 4-8 hours | 4-6 hours |
| Typical Yield | 60-75% | 80-90% |
| Purification | Precipitation/Filtration | Column Chromatography |
Note: The values in this table are illustrative and may require optimization for specific experimental setups.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in esterification.
References
Technical Support Center: Purification of Methyl 6-chloro-5-methylpicolinate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Methyl 6-chloro-5-methylpicolinate. The information is presented in a question-and-answer format to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q2: What are the likely impurities in my crude this compound sample?
A2: While specific impurity profiles depend on the synthetic route, common impurities in the synthesis of related substituted picolinates can include:
-
Unreacted starting materials: Such as the corresponding picolinic acid or alcohol used in esterification.
-
Side-products: Arising from incomplete reactions or side reactions, for instance, isomeric byproducts.[1]
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Residual solvents: Solvents used in the reaction or initial work-up.
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Reagents: Leftover reagents from the synthesis.
Q3: My purified this compound appears as an oil instead of a solid. What should I do?
A3: If you obtain an oil, it is likely due to the presence of residual solvent or impurities that are depressing the melting point.[2] First, try removing any residual solvent under a high vacuum. If the product remains an oil, a more rigorous purification method, such as column chromatography, may be necessary to remove the impurities.[2][3]
Q4: How can I assess the purity of my this compound?
A4: The purity of your compound can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) provides a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are commonly used.[2] The structure and the presence of impurities can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was used).2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Concentrate the solution by boiling off some of the solvent and then allow it to cool again.2. Add a less polar "anti-solvent" dropwise until the solution becomes turbid, then heat until clear and cool slowly.3. Scratch the inside of the flask at the solvent line with a glass rod to create nucleation sites.4. If available, add a seed crystal of the pure product.[2] |
| The product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.3. Significant impurities are present.[2] | 1. Choose a solvent with a lower boiling point.2. Allow the solution to cool more slowly, for example, by insulating the flask.3. Purify the crude product by column chromatography before attempting recrystallization.[2] |
| Low recovery of the purified product. | 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used to wash the crystals. | 1. Cool the crystallization mixture in an ice bath for an extended period to maximize precipitation.2. Use a minimal amount of ice-cold recrystallization solvent to wash the crystals.[2] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities. | 1. Inappropriate solvent system (eluent).2. Column was not packed properly.3. Column was overloaded with the crude product. | 1. Optimize the solvent system using TLC. A good starting point for many picolinate derivatives is a mixture of ethyl acetate and hexanes.[4]2. Ensure the silica gel is packed uniformly without any air bubbles or cracks.3. Use an appropriate amount of crude product for the column size. |
| Product is eluting too quickly or too slowly. | 1. The polarity of the eluent is too high or too low. | 1. Adjust the polarity of the solvent system. Increase the proportion of the more polar solvent to elute the compound faster, or decrease it to slow down elution. |
| Streaking or tailing of the product band. | 1. The compound may be acidic or basic.2. The compound is degrading on the silica gel. | 1. Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.2. Consider using a different stationary phase, such as alumina. |
Experimental Protocols
Protocol 1: Recrystallization
This is a general procedure and the choice of solvent will need to be determined empirically. Common solvents for recrystallizing similar organic compounds include ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof.[4]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable hot solvent.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cool the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under a vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and petroleum ether).[5]
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniformly packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
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Elution: Add the eluent to the top of the column and begin to collect fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Workflow
Caption: A workflow diagram for the purification of this compound.
Troubleshooting Logic
Caption: A troubleshooting guide for common purification issues.
References
"common byproducts in the synthesis of Methyl 6-chloro-5-methylpicolinate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 6-chloro-5-methylpicolinate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two primary synthetic routes are:
-
Esterification of 6-chloro-5-methylpicolinic acid: This involves the reaction of 6-chloro-5-methylpicolinic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or using an esterification agent like thionyl chloride followed by methanol.
-
Chlorination of Methyl 5-methylpicolinate: This route involves the direct chlorination of Methyl 5-methylpicolinate using a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas.
Q2: What are the most common byproducts observed in the synthesis of this compound?
A2: Several byproducts can form depending on the synthetic route and reaction conditions. These include:
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6-chloro-5-methylpicolinic acid: From incomplete esterification or hydrolysis of the product.
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Isomeric Chlorination Products: Chlorination at other positions of the pyridine ring.
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Over-chlorinated Products: Dichloro- or trichloro-substituted picolinates.
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Decarboxylation Product: 2-chloro-3-methylpyridine, resulting from the loss of the carboxyl group.
-
Side-chain Chlorinated Product: Methyl 6-chloro-5-(chloromethyl)picolinate.
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N-oxide: this compound N-oxide.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction. A disappearance of the starting material spot/peak and the appearance of the product spot/peak indicate reaction progression. LC-MS can be used to confirm the mass of the product and key intermediates.
Q4: What are the recommended purification methods for this compound?
A4: The primary methods for purification are:
-
Column Chromatography: Using silica gel with a suitable eluent system (e.g., ethyl acetate/hexanes) is effective for separating the desired product from most byproducts.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an efficient purification method.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction (Esterification Route) | - Increase reaction time. - Use a larger excess of methanol. - Increase the amount of acid catalyst. - Ensure the reaction is heated to the appropriate temperature. |
| Incomplete Reaction (Chlorination Route) | - Increase the stoichiometry of the chlorinating agent. - Extend the reaction time. - Ensure the reaction temperature is optimal for the chosen chlorinating agent. |
| Product Loss During Workup | - Ensure complete extraction from the aqueous phase by performing multiple extractions with an appropriate organic solvent. - Avoid overly aggressive washing steps that may lead to product hydrolysis. |
| Side Reactions | - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of byproducts. |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Cause | Troubleshooting Steps |
| Unreacted 6-chloro-5-methylpicolinic acid | Incomplete esterification. | - Drive the esterification equilibrium towards the product by removing water (e.g., using a Dean-Stark trap) or using a large excess of methanol. - Increase the reaction time or catalyst loading. |
| Over-chlorinated byproducts | Excess chlorinating agent or harsh reaction conditions. | - Reduce the stoichiometry of the chlorinating agent. - Lower the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed. |
| Isomeric byproducts | Non-selective chlorination. | - Use a more regioselective chlorinating agent. - Optimize the reaction solvent and temperature to favor chlorination at the desired position. |
| Hydrolysis to the carboxylic acid | Presence of water during reaction or workup, especially under acidic or basic conditions. | - Use anhydrous solvents and reagents. - Perform the workup under neutral conditions if possible. |
| Decarboxylation product | High reaction temperatures, especially in the presence of acid or base. | - Lower the reaction temperature. - Use milder reaction conditions. |
Quantitative Data on Byproduct Formation (Illustrative)
The following table provides an example of how byproduct distribution might vary with different reaction conditions. Note: These are illustrative values and actual results will depend on specific experimental parameters.
| Synthetic Route | Key Condition Variation | This compound (%) | 6-chloro-5-methylpicolinic acid (%) | Over-chlorinated Products (%) | Other Byproducts (%) |
| Esterification | 1.1 eq. SOCl₂, then MeOH | 85 | 5 | 0 | 10 |
| Esterification | H₂SO₄ (cat.), MeOH, 12h reflux | 75 | 20 | 0 | 5 |
| Chlorination | 1.1 eq. NCS, MeCN, 80°C | 70 | 0 | 15 | 15 |
| Chlorination | 1.5 eq. NCS, MeCN, 80°C | 50 | 0 | 35 | 15 |
Experimental Protocols
Protocol 1: Synthesis via Esterification of 6-chloro-5-methylpicolinic acid
-
To a solution of 6-chloro-5-methylpicolinic acid (1.0 eq.) in methanol (10-20 vol.), add concentrated sulfuric acid (0.1-0.2 eq.) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analysis of Byproducts by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of pure this compound.
-
Prepare a solution of the crude reaction mixture.
-
Inject both solutions and compare the retention times of the peaks.
-
Byproduct peaks can be tentatively identified based on their polarity relative to the main product. LC-MS analysis is recommended for definitive identification.
-
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Troubleshooting Common Byproducts.
Technical Support Center: Optimizing the Synthesis of Methyl 6-chloro-5-methylpicolinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-chloro-5-methylpicolinate. The information is designed to help overcome common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and practical synthetic approach begins with a suitable precursor, such as 2-chloro-5-methylpyridine. This precursor undergoes oxidation to form the corresponding carboxylic acid, 6-chloro-5-methylpicolinic acid. The final step is an esterification reaction to yield the desired product, this compound.
Q2: I am experiencing low yields in the oxidation step. What are the potential causes and solutions?
Low yields during the oxidation of the methyl group on the pyridine ring can be attributed to several factors. Incomplete oxidation is a common issue, and the choice and concentration of the oxidizing agent are critical. Over-oxidation, leading to the formation of dicarboxylic acids, can also reduce the yield of the desired product. Careful control of the reaction temperature is crucial to minimize these side reactions.
Q3: My Fischer esterification is not proceeding to completion. How can I improve the yield?
Fischer esterification is an equilibrium-controlled reaction. To drive the reaction towards the product, it is advisable to use a large excess of the alcohol (methanol in this case), which also serves as the solvent.[1] Removing the water formed during the reaction, for example by using a Dean-Stark apparatus, can also shift the equilibrium to favor ester formation. The use of an effective acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is also essential.[2]
Q4: What are some common side products I should be aware of?
During the synthesis, several side products can form depending on the reaction conditions. In the oxidation step, incomplete oxidation can leave unreacted starting material, while over-oxidation can lead to the formation of di-acids. In the esterification step, the presence of water can lead to the hydrolysis of the ester back to the carboxylic acid. If the starting picolinic acid is not fully pure, impurities will carry through to the final product.
Q5: How can I effectively purify the final product, this compound?
Purification of the crude product is typically achieved through column chromatography on silica gel. A suitable eluent system, often a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate, is used to separate the desired ester from unreacted starting materials and byproducts. Distillation under reduced pressure can also be an effective purification method for liquid products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Oxidation | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure the oxidizing agent is active and used in sufficient quantity. |
| Over-oxidation to di-acid. | - Carefully control the reaction temperature. - Use a milder or more selective oxidizing agent. | |
| Low Yield in Esterification | Equilibrium not favoring the product. | - Use a large excess of methanol. - Remove water as it is formed (e.g., Dean-Stark trap).[1] |
| Inactive or insufficient catalyst. | - Use a fresh, anhydrous acid catalyst in an appropriate amount. | |
| Presence of water in reagents. | - Use anhydrous methanol and ensure all glassware is thoroughly dried. | |
| Formation of Multiple Byproducts | Non-selective reaction conditions. | - Lower the reaction temperature to improve selectivity. - Investigate the use of a more selective catalyst. |
| Impure starting materials. | - Purify the starting materials before use. | |
| Product Decomposition During Workup | Unstable product under acidic or basic conditions. | - Neutralize the reaction mixture carefully, potentially at low temperatures. |
| Thermal instability. | - Avoid high temperatures during solvent removal; use a rotary evaporator at reduced pressure. | |
| Difficult Purification | Product co-elutes with impurities. | - Optimize the solvent system for column chromatography. - Consider an alternative purification method like recrystallization or distillation. |
Experimental Protocols
The following are generalized protocols for the key transformations, adapted from standard procedures for analogous compounds. These may require optimization for the specific synthesis of this compound.
Protocol 1: Oxidation of 2-chloro-5-methylpyridine to 6-chloro-5-methylpicolinic acid
This protocol is adapted from the synthesis of similar pyridine carboxylic acids.[3]
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
Procedure:
-
To the flask, add the starting material, 2-chloro-5-methylpyridine (1.0 eq), and a suitable solvent such as dilute sulfuric acid.
-
Add a catalyst, for example, sodium tungstate (Na₂WO₄·2H₂O), and a phase transfer catalyst if necessary.
-
Heat the mixture to the desired reaction temperature (e.g., 70-130°C).
-
Slowly add the oxidizing agent, such as potassium dichromate, to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into crushed ice.
-
Collect the precipitated crude product by filtration and wash with cold water.
-
For purification, the crude solid can be dissolved in an alkaline aqueous solution, washed with an organic solvent to remove unreacted starting material, and then re-precipitated by acidifying the aqueous layer.
Protocol 2: Fischer Esterification of 6-chloro-5-methylpicolinic acid
This protocol is a standard Fischer esterification procedure.[1][2]
Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
Procedure:
-
Dissolve 6-chloro-5-methylpicolinic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).
-
Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1-0.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or distillation.
Data Presentation
Table 1: Representative Yields for Analogous Reaction Steps
| Step | Reaction Type | Starting Material (Analogous) | Product (Analogous) | Reagents | Representative Yield (%) |
| 1 | Oxidation | 2-Chloro-3-methylpyridine | 2-Chloro-3-methyl-5-nitropyridine (via nitration as an analogous transformation) | HNO₃, H₂SO₄ | 85-95 |
| 2 | Esterification | 3-Methyl-5-nitropicolinic acid | Methyl 3-methyl-5-nitropicolinate | CH₃OH, H₂SO₄ | 85-95 |
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Technical Support Center: Suzuki-Miyaura Coupling with 2-Chloropyridine Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 2-chloropyridine substrates.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with a 2-chloropyridine substrate giving a low yield?
Low yields with 2-chloropyridine substrates are a frequent challenge due to a combination of factors:
-
Substrate Reactivity: The Carbon-Chlorine (C-Cl) bond in 2-chloropyridines is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1][2]
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle. This is often referred to as the "2-pyridyl problem".[2][3]
-
Inefficient Catalytic System: The chosen palladium source, ligand, base, or solvent may not be optimal for activating the unreactive C-Cl bond.
Q2: What are the most common side reactions, and how can I minimize them?
The two most prevalent side reactions are protodeboronation and homocoupling.[3]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom.[1] This side reaction is often promoted by the presence of water or certain bases.[1]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[1] It is often promoted by the presence of oxygen, which can oxidize and deactivate the active Pd(0) catalyst.[1]
Q3: My 2-chloropyridine substrate appears to be unreactive. What specific conditions can improve the coupling efficiency?
Due to the lower reactivity of 2-chloropyridines, highly active catalyst systems are often necessary.[3] Consider the following adjustments:
-
Utilize Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) like IPr.[3][4] These ligands help to stabilize the palladium catalyst and facilitate the challenging oxidative addition step.[3][4]
-
Increase Reaction Temperature: Higher temperatures (typically 80-110 °C) can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[1][3] However, be aware that this may also increase the rate of side reactions.[3]
-
Select an Appropriate Base: A strong base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these challenging couplings.[1][3]
Q4: How do I choose the right catalyst system for my 2-chloropyridine substrate?
The choice of catalyst is critical. Highly active systems are generally required.
-
Palladium Precatalysts: Pre-formed catalyst complexes can improve reproducibility.[1]
-
Ligands:
-
Bulky, Electron-Rich Phosphines: Ligands like SPhos and XPhos are excellent for activating C-Cl bonds and preventing catalyst deactivation.[1][4]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and are highly effective at activating the C-Cl bond of 2-chloropyridines.[4][5] PEPPSI-IPr is a notable example.[4][5]
-
-
Traditional Catalysts: While Pd(PPh₃)₄ can be used, it may be less effective for unreactive chlorides compared to more modern catalyst systems.[3]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues.
Problem 1: Low or No Yield
If you are observing low or no formation of your desired product, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Inactive Catalyst System | Switch to a more active catalyst system. Consider using palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[2][3] Increase catalyst loading if necessary. |
| Insufficient Reaction Temperature | Increase the reaction temperature, typically to a range of 80-120 °C.[2] Microwave irradiation can also be an effective method to increase the reaction rate. |
| Ineffective Base | The base is crucial for activating the boronic acid.[2] Screen a variety of strong, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[2] |
| Oxygen Contamination | The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure that all solvents are thoroughly degassed and that the reaction is performed under an inert atmosphere (Argon or Nitrogen).[1][2] |
| Impure Reagents | Ensure that the 2-chloropyridine and boronic acid are of high purity, as impurities can inhibit the catalyst.[6] |
Problem 2: Significant Side Product Formation
If you are observing a complex mixture of byproducts, refer to the following table.
| Side Product Observed | Potential Cause | Recommended Action |
| Protodeboronation (Ar-H) | The C-B bond of the boronic acid is cleaved by a proton source, often from water.[1] | Use anhydrous solvents and reagents. Consider using a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[1] |
| Homocoupling (Ar-Ar or Ar'-Ar') | This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[1] | Ensure the reaction setup is thoroughly degassed.[1] |
| Dehalogenation (Py-H) | The chlorine atom is replaced by a hydrogen atom. | Screen different ligands and run the reaction at the lowest effective temperature to minimize this side reaction.[1] |
Quantitative Data Summary
The following tables summarize the performance of different reaction conditions for the Suzuki-Miyaura coupling of 2-chloropyridines.
Table 1: Comparison of Ligand/Precatalyst Performance
| Ligand/Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [4] |
| XPhos | K₃PO₄ | t-AmylOH | 100 | 16 | 98 | [4] |
| RuPhos | K₃PO₄ | t-AmylOH | 100 | 12 | 97 | [4] |
| PEPPSI-IPr | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 | [4] |
| [(IPr)Pd(allyl)Cl] | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 96 | [4] |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [4] |
Table 2: Effect of Base on Reaction Yield
| Base | Relative Yield | Notes | Reference |
| Cs₂CO₃ | Superior | Often provides excellent yields in challenging couplings. | [6] |
| K₃PO₄ | Good | A robust and frequently used base for this transformation.[1] | [1][6] |
| K₂CO₃ | Moderate | A common and effective base.[1] | [1][6] |
| LiOᵗBu | Effective | A strong base, can be effective for exhaustive coupling of polychlorinated pyridines.[1] | [1] |
Experimental Protocols
Protocol 1: General Procedure using a Buchwald Ligand (e.g., XPhos)
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Degassed Toluene (4 mL) and Water (0.4 mL)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloropyridine derivative, arylboronic acid, and potassium phosphate.[4]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[4]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium(II) acetate and XPhos ligand. Then, add the degassed toluene and water via syringe.[4]
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.[4]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure using an NHC Precatalyst (e.g., PEPPSI-IPr)
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Degassed 1,4-Dioxane (4 mL) and Water (1 mL)
Procedure:
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative, arylboronic acid, potassium carbonate, and PEPPSI-IPr catalyst.[4]
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas three times.[4]
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.[4]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Reactions with NHC catalysts are often faster, typically complete within 2-8 hours.[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions of Methyl 6-chloro-5-methylpicolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methyl 6-chloro-5-methylpicolinate in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions where this compound is used?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with primary or secondary amines.[1][2][3]
-
Heck Coupling: For the formation of a C-C bond with alkenes.
-
Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.[4]
Q2: What are the main challenges and potential side reactions when using this compound in these reactions?
A2: The primary challenges stem from the electronic properties of the pyridine ring and the reactivity of the chloro substituent. Key issues include:
-
Lower Reactivity of the C-Cl Bond: Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more forcing conditions or specialized catalyst systems.[5]
-
Homocoupling of the Coupling Partner: This is a common side reaction, especially with boronic acids in Suzuki-Miyaura coupling, leading to the formation of symmetric biaryls.[6][7][8][9]
-
Protodehalogenation (Hydrodehalogenation): The chloro group can be replaced by a hydrogen atom, leading to the formation of Methyl 5-methylpicolinate.
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[4][10]
-
Ester Hydrolysis: Under strongly basic conditions, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a pre-activated Pd(0) source or ensure efficient in situ reduction of a Pd(II) precatalyst.[11] | The catalytic cycle requires a Pd(0) species to initiate oxidative addition. |
| Poor Ligand Choice | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][5] | These ligands promote oxidative addition to the C-Cl bond and stabilize the active catalytic species. |
| Insufficiently Strong Base | Use a stronger base such as K₃PO₄, Cs₂CO₃, or an alkoxide like NaOt-Bu.[5] | A strong base is often required for the transmetalation step with less reactive chloro-pyridines. |
| Low Reaction Temperature | Increase the reaction temperature, potentially using a high-boiling solvent like dioxane or toluene. | Overcomes the higher activation energy associated with C-Cl bond activation. |
Issue 2: Significant Formation of Homocoupled Boronic Acid Byproduct
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen).[9] | Oxygen can promote the oxidative homocoupling of boronic acids. |
| High Concentration of Boronic Acid | Add the boronic acid solution slowly over a period of time using a syringe pump.[7] | This keeps the instantaneous concentration of the boronic acid low, disfavoring the homocoupling side reaction. |
| Inappropriate Catalyst/Ligand | Screen different palladium sources and ligands. Sometimes a less active catalyst can reduce the rate of homocoupling relative to the desired cross-coupling. | The nature of the catalyst can influence the relative rates of competing reaction pathways. |
| Pd(II) Mediated Homocoupling | Add a mild reducing agent, such as potassium formate, to minimize the concentration of free Pd(II).[8] | This can suppress the Pd(II)-mediated pathway for boronic acid homocoupling. |
Issue 3: Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Ligand | Use sterically hindered, electron-rich phosphine ligands like those developed by Buchwald (e.g., RuPhos for secondary amines, BrettPhos for primary amines).[3][12][13] | These ligands are crucial for promoting the reductive elimination step and preventing β-hydride elimination. |
| Base Incompatibility | Use a strong, non-nucleophilic base such as NaOt-Bu or LHMDS.[13] | The choice of base is critical and can significantly impact the reaction rate and yield. |
| Catalyst Deactivation | Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. | Water and oxygen can deactivate the palladium catalyst. |
| Steric Hindrance | For bulky amines, longer reaction times or higher temperatures may be necessary. | Steric hindrance can slow down the rate of association of the amine to the palladium center. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium acetate and the ligand.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.[10]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)
-
Base (e.g., NaOt-Bu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the palladium precatalyst, and the base to a dry reaction vessel.
-
Add the degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purify by flash column chromatography.
Visualized Workflows and Mechanisms
Caption: Competing pathways in Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for low-yielding reactions.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Efficient Coupling of Methyl 6-chloro-5-methylpicolinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions with Methyl 6-chloro-5-methylpicolinate. The following information is designed to address specific experimental challenges in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound showing low or no conversion?
A1: Low conversion with chloropyridine substrates like this compound is a common issue, primarily due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step. Key factors to investigate include:
-
Catalyst System: The choice of palladium precursor and ligand is critical. For less reactive chloro-heterocycles, bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphines like XPhos, SPhos, or DavePhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the challenging oxidative addition step. Traditional catalysts like Pd(PPh₃)₄ may be insufficient. The use of pre-formed, air-stable palladium precatalysts (e.g., G3 or G4 palladacycles) can also provide more consistent and efficient generation of the active Pd(0) species.
-
Reaction Conditions: Temperature, solvent, and base selection are crucial. Many coupling reactions require elevated temperatures to proceed at an optimal rate. However, excessive heat can lead to catalyst decomposition.
-
Inert Atmosphere: Palladium(0) catalysts and phosphine ligands are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and an increase in side reactions.
Q2: I am observing significant hydrodehalogenation (replacement of -Cl with -H) on my picolinate ring. How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction where the aryl chloride is reduced instead of being coupled. This can be caused by several factors:
-
Slow Reductive Elimination: If the final step of the catalytic cycle (reductive elimination) is slow, competing pathways like reaction with trace water or β-hydride elimination can occur. Using a more electron-rich and bulky ligand can often accelerate reductive elimination.
-
Base and Solvent Choice: The choice of base and solvent can influence the rate of hydrodehalogenation. Ensure all reagents and solvents are scrupulously dried. Some bases, if not anhydrous, can be a source of water.
-
Reaction Time: Optimizing the reaction time is important. Shorter reaction times, if sufficient for product formation, can help minimize this side reaction.
Q3: How do I choose the right type of coupling reaction for my desired transformation with this compound?
A3: The choice of coupling reaction depends on the desired bond to be formed:
-
Suzuki-Miyaura Coupling: For forming a carbon-carbon bond with an aryl or vinyl group, the Suzuki-Miyaura coupling with a boronic acid or ester is a robust choice. It is known for its tolerance of a wide range of functional groups.
-
Buchwald-Hartwig Amination: For forming a carbon-nitrogen bond with a primary or secondary amine, the Buchwald-Hartwig amination is the premier method. Careful selection of the ligand is crucial to match the type of amine being coupled.
-
Sonogashira Coupling: For forming a carbon-carbon bond with a terminal alkyne, the Sonogashira coupling is the standard method. This reaction typically requires a copper(I) co-catalyst, although copper-free protocols have been developed.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh source of palladium precatalyst and ligand. Ensure phosphine ligands are stored under an inert atmosphere to prevent oxidation. For chloropyridines, consider a more active catalyst system, such as a Buchwald G3 or G4 precatalyst with a biaryl phosphine ligand. |
| Suboptimal Base | Screen different bases. Common choices include K₃PO₄, K₂CO₃, and Cs₂CO₃. The base's strength and solubility can significantly impact the reaction. |
| Poor Solvent Choice | Ensure the solvent is anhydrous and properly degassed. Toluene, dioxane, and DMF are common solvents. For some systems, a mixture of solvents may be beneficial. |
| Protodeboronation of Boronic Acid | Use fresh boronic acid or consider using a more stable boronic ester (e.g., pinacol ester). Running the reaction under anhydrous conditions can also help. |
Issue: Homocoupling of Boronic Acid
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Rigorously degas the solvent and reaction setup using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent. |
| Pd(II) Precatalyst | Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling that might occur during the in-situ reduction of Pd(II) precursors. |
Buchwald-Hartwig Amination
Issue: Low Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Ligand | The choice of ligand is critical and depends on the amine. For primary amines, ligands like BrettPhos are often effective. For bulky secondary amines, other specialized ligands may be required. Screen a variety of bulky, electron-rich phosphine ligands. |
| Weak Base | A strong base, typically a metal alkoxide like NaOtBu or KOtBu, is usually required to deprotonate the amine and facilitate the catalytic cycle. Weaker bases often lead to lower yields and require higher temperatures. |
| Catalyst Deactivation | Ensure a strictly inert atmosphere. Oxygen can deactivate the Pd(0) catalyst. High reaction temperatures can also lead to catalyst decomposition; consider using a more robust ligand or lowering the temperature if possible. |
Issue: Side Reactions
| Potential Cause | Troubleshooting Steps |
| Aryl Halide Homocoupling | Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). Use a ligand that favors C-N reductive elimination. |
| Hydroxylation of Aryl Halide | Ensure anhydrous conditions. Rigorously dry all glassware, solvents, and reagents. |
Sonogashira Coupling
Issue: Low Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Catalyst System | For chloropyridines, a more active catalyst system than standard Pd(PPh₃)₄/CuI may be needed. Consider using a more electron-rich and bulky phosphine ligand or an NHC ligand. |
| Low Temperature | Sonogashira couplings with aryl chlorides often require higher temperatures (e.g., 80-120 °C) to promote oxidative addition. |
| Base Incompatibility | An amine base like triethylamine or diisopropylamine is typically used. The choice and amount of base can be critical. |
Issue: Alkyne Homocoupling (Glaser Coupling)
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | The copper-catalyzed homocoupling is highly sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere. |
| Copper Co-catalyst | Consider running the reaction under copper-free conditions. This often requires a more active palladium catalyst system. |
Quantitative Data Summary
The following tables provide representative data for coupling reactions of analogous chloro-heterocyclic systems. These should be considered as starting points for the optimization of reactions with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 80-90 |
| XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | THF | 80 | 12 | >90 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | 75-90 |
| Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.2) | 1,4-Dioxane | 100 | 16 | 80-95 |
| RuPhos Pd G3 (2) | - | KOtBu (1.2) | Toluene | 100 | 12 | >90 |
Table 3: Representative Conditions for Sonogashira Coupling of Chloro-heterocycles
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | DMF | 100 | 12 | 70-85 |
| Pd(OAc)₂ (2) | CuI (4) | DIPA (2) | Toluene | 80 | 18 | 75-90 |
| PdCl₂(dppf) (3) | - (Copper-free) | Cs₂CO₃ (2) | 1,4-Dioxane | 120 | 24 | 65-80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Add degassed solvent (e.g., 1,4-dioxane, 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOtBu, 1.2 mmol) to a dry Schlenk flask.
-
Add this compound (1.0 mmol) and the amine (1.1 mmol).
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling (Copper-Catalyzed)
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Add anhydrous, degassed solvent (e.g., DMF, 5 mL).
-
Add the amine base (e.g., triethylamine, 2.0 mmol) followed by the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: Decision logic for catalyst system selection.
Caption: Troubleshooting workflow for low reaction conversion.
"solvent effects on the reactivity of Methyl 6-chloro-5-methylpicolinate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for experiments involving Methyl 6-chloro-5-methylpicolinate. Below you will find frequently asked questions (FAQs) and troubleshooting guides related to solvent effects on its reactivity in common organic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types possible at the 6-chloro position of this compound?
The chlorine atom at the 2-position (relative to the ester) of the pyridine ring is susceptible to two main types of reactions:
-
Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the chloride by a nucleophile. This pathway is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the ester group, which stabilize the intermediate Meisenheimer complex.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, where a palladium catalyst facilitates the formation of a new carbon-carbon or carbon-nitrogen bond.[2][3] Chloropyridines are known to be challenging substrates for these reactions due to the strength of the C-Cl bond.[2]
Q2: How does solvent choice impact the success of a Nucleophilic Aromatic Substitution (SNAr) reaction with this substrate?
For SNAr reactions, polar aprotic solvents are generally preferred. These solvents can dissolve the reagents but do not solvate the nucleophile as strongly as protic solvents, leaving it more "free" and reactive.[4][5]
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF).
-
Solvents to Avoid: Polar protic solvents like water, methanol, or ethanol can form strong hydrogen bonds with the nucleophile, reducing its nucleophilicity and significantly slowing down the reaction.[5]
Q3: Which solvents are typically used for Suzuki-Miyaura coupling of a chloropyridine derivative like this one?
A range of solvents can be used, often in combination with water. The choice can influence reaction rate and yield.
-
Commonly Used Solvents: 1,4-Dioxane/water, Toluene/water, and THF are frequently employed.[6][7][8] Anhydrous conditions with solvents like toluene or dioxane are also common, especially when using specific catalyst systems.[9]
-
Polar Aprotic Solvents: Solvents like DMF can also be effective, particularly in microwave-assisted protocols.[6]
Q4: For a Buchwald-Hartwig amination, what is the recommended solvent?
The choice of solvent is critical and can depend on the solubility of the amine and the base.
-
Standard Solvents: Toluene, 1,4-dioxane, and THF are the most common and effective solvents for Buchwald-Hartwig aminations.[2][10]
-
For Polar Substrates: If your amine nucleophile has poor solubility in non-polar solvents, more polar options like DMF or DMAC may be considered, though these are less common and may require specific catalyst and base combinations (e.g., Cs₂CO₃).[11]
Troubleshooting Guides
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Step |
| Incorrect Solvent Choice | Ensure you are using a polar aprotic solvent (e.g., DMF, DMSO). Protic solvents like ethanol or water can drastically reduce nucleophile reactivity.[5] |
| Insufficient Temperature | SNAr reactions on chloropyridines often require elevated temperatures to proceed at a reasonable rate. Try increasing the reaction temperature. |
| Weak Nucleophile | The nucleophile may not be strong enough. Consider using a stronger nucleophile or converting it to its more reactive conjugate base with a non-nucleophilic base (e.g., NaH). |
| Water in the Reaction | If using a moisture-sensitive nucleophile (like an alkoxide), ensure your solvent and glassware are scrupulously dry. |
Issue 2: Poor Yield in Suzuki-Miyaura Cross-Coupling
| Potential Cause | Troubleshooting Step |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[6][12] Use a ligand designed for heteroaryl couplings (e.g., SPhos, XPhos). |
| Ineffective Base/Solvent Combination | The base (e.g., K₂CO₃, K₃PO₄) must have some solubility to be effective. A mixed solvent system like Dioxane/H₂O can improve this.[6][8] |
| Low Reactivity of C-Cl bond | Chloropyridines are less reactive than their bromo or iodo counterparts.[2] Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) and ensure elevated temperatures (80-110 °C).[2] |
| Protodeboronation of Boronic Acid | This side reaction can consume your coupling partner. Ensure the base is not too strong for your substrate and consider using a boronate ester for greater stability.[6] |
Issue 3: Failure of Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Step |
| Poor Reagent Solubility | If the amine or base (typically NaOtBu) is not soluble in the chosen solvent (e.g., toluene), the reaction will be slow or fail.[2] Consider screening other solvents like 1,4-dioxane or THF. |
| Wrong Ligand Choice | The C-Cl bond requires a bulky, electron-rich phosphine ligand for efficient oxidative addition. Ligands like RuPhos or BrettPhos are recommended over simpler ones like PPh₃.[2] |
| Oxygen Contamination | The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.[2] |
| Hydrodehalogenation Side Reaction | The starting material is being reduced instead of aminated. This can be caused by trace water. Ensure anhydrous conditions and consider using a slight excess of the amine (1.2-1.5 equiv).[2] |
Data Presentation
Table 1: General Solvent Effects on Common Reactions of this compound
| Reaction Type | Favored Solvent Type | Examples | Rationale |
| SNAr | Polar Aprotic | DMF, DMSO, MeCN | Solubilizes reagents without strongly solvating the nucleophile, maximizing its reactivity.[4][13] |
| Suzuki-Miyaura | Aprotic or Biphasic | 1,4-Dioxane, Toluene, THF (often with H₂O) | Balances solubility of organic and inorganic reagents. Water can play a role in the catalytic cycle.[6][7] |
| Buchwald-Hartwig | Aprotic (Non-polar to moderately polar) | Toluene, 1,4-Dioxane, THF | Good solubility for the aryl halide and catalyst complex. Less polar nature can be crucial for catalyst stability and reactivity.[2][14] |
Experimental Protocols
Protocol 1: Example SNAr with an Amine Nucleophile
-
Reaction: this compound + Morpholine → Methyl 5-methyl-6-morpholinopicolinate
-
Methodology:
-
To a sealed vial, add this compound (1.0 equiv).
-
Add morpholine (2.0 equiv) and potassium carbonate (2.0 equiv) as a base.
-
Add anhydrous Dimethylformamide (DMF) to achieve a 0.5 M concentration.
-
Seal the vial and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Example Suzuki-Miyaura Coupling
-
Reaction: this compound + Phenylboronic acid → Methyl 5-methyl-6-phenylpicolinate
-
Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a 0.2 M concentration.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Visualizations
Caption: Decision workflow for solvent selection.
Caption: Effect of solvent on SNAr activation energy.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chapter 8 Notes [web.pdx.edu]
- 5. Solvent in Nucleophilic Substitution - SN2 [quimicaorganica.org]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Impurities in the Production of Methyl 6-chloro-5-methylpicolinate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis and purification of Methyl 6-chloro-5-methylpicolinate. The information is presented in a practical question-and-answer format to address common challenges encountered during experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary starting materials?
The most prevalent and direct method for synthesizing this compound is through the esterification of 6-chloro-5-methylpicolinic acid.[1] This starting material is commercially available. The reaction typically involves the use of methanol in the presence of an acid catalyst or a dehydrating agent.
Q2: What are the most common impurities I should expect to see in my crude product?
Based on the synthesis route, several process-related impurities can be anticipated. These include:
-
Unreacted Starting Material: 6-chloro-5-methylpicolinic acid.
-
Hydrolysis Product: If water is present during the reaction or workup, the ester product can hydrolyze back to 6-chloro-5-methylpicolinic acid.
-
Over-chlorinated Byproducts: Depending on the synthesis of the starting material, impurities such as Methyl 6-chloro-5-(chloromethyl)picolinate may be present.[2]
-
Regioisomers: Impurities from the synthesis of the starting picolinic acid, such as isomers with different substitution patterns on the pyridine ring, may be carried through.
-
Decarboxylation Product: At elevated temperatures, picolinic acids can undergo decarboxylation, potentially leading to the formation of 2-chloro-5-methylpyridine.
Q3: My final product has a persistent color. What is the likely cause and how can I remove it?
A persistent yellow or brown color in the final product often indicates the presence of oxidized impurities or residual starting materials from earlier synthetic steps, such as nitro-aromatic compounds if the synthesis of the precursor involved nitration steps.[3]
To decolorize the product, the following methods can be effective:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can adsorb colored impurities. Subsequent filtration through celite will remove the carbon.
-
Recrystallization: This is a highly effective method for removing colored impurities. The choice of solvent is critical to ensure the product crystallizes while the impurities remain in the mother liquor.
Q4: How can I monitor the progress of the esterification reaction and detect impurities?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods for monitoring the reaction.[3]
-
TLC: A mobile phase of ethyl acetate/hexanes is often suitable for separating the more polar carboxylic acid starting material from the less polar ester product.
-
HPLC: A C18 column with a mobile phase gradient of acetonitrile and water (often with an additive like formic acid or ammonium formate) provides excellent separation of the product from potential impurities.[3]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Incomplete Reaction: The Fischer esterification is an equilibrium reaction. | - Use a large excess of methanol to drive the equilibrium towards the product.[4][5]- Ensure the acid catalyst (e.g., sulfuric acid) is fresh and used in a sufficient amount (catalytic).- Increase the reaction time and monitor for the disappearance of the starting material by TLC or HPLC.[3] |
| Presence of Water: Water can shift the equilibrium back towards the starting materials. | - Use anhydrous methanol and ensure all glassware is thoroughly dried before use.- Consider using a dehydrating agent or a Dean-Stark trap to remove water as it is formed.[5] | |
| Sub-optimal Temperature: The reaction may not be reaching the required temperature for efficient conversion. | - Ensure the reaction mixture is heated to reflux and that the reflux temperature is appropriate for the solvent system. | |
| Inefficient Work-up: Product may be lost during the extraction and washing steps. | - After quenching the reaction, ensure the pH of the aqueous layer is adjusted to neutral or slightly basic to maximize the partitioning of the ester into the organic layer.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery. | |
| Presence of Unreacted 6-chloro-5-methylpicolinic Acid in the Final Product | Incomplete Esterification: As described above, the reaction may not have gone to completion. | - Re-run the reaction with a larger excess of methanol and/or a longer reaction time.- Consider using a more reactive esterification agent, such as thionyl chloride (SOCl₂) followed by the addition of methanol.[6] |
| Hydrolysis during Work-up: The ester product may be hydrolyzing back to the carboxylic acid if exposed to acidic or basic aqueous conditions for an extended period. | - Minimize the time the product is in contact with aqueous acidic or basic solutions during the work-up.- Ensure thorough neutralization and perform extractions promptly. | |
| Detection of an Impurity with a Higher Molecular Weight | Over-chlorination: An impurity such as Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate could be present from the starting material synthesis. | - Source a higher purity grade of 6-chloro-5-methylpicolinic acid.- Purification by column chromatography may be necessary to separate the desired product from this more substituted impurity. |
| Dimerization/Polymerization: Under harsh conditions, side reactions leading to higher molecular weight species can occur. | - Optimize reaction conditions by using milder temperatures and shorter reaction times. |
III. Quantitative Data Summary
The following table summarizes the key reactants and products involved in a typical Fischer esterification synthesis of this compound. Representative yields for analogous esterification reactions are generally in the range of 85-95%.[7] Actual yields will vary based on specific reaction conditions and purification methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Typical Purity (%) |
| 6-chloro-5-methylpicolinic acid | C₇H₆ClNO₂ | 171.58[1] | Starting Material | >95 |
| Methanol | CH₄O | 32.04 | Reagent/Solvent | >99.8 (Anhydrous) |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst | 95-98% |
| This compound | C₈H₈ClNO₂ | 185.61[8][9] | Product | >98 (after purification) |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a general procedure for the esterification of 6-chloro-5-methylpicolinic acid using methanol and an acid catalyst.
Materials:
-
6-chloro-5-methylpicolinic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloro-5-methylpicolinic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-50 equivalents).
-
With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a general HPLC method suitable for the analysis of this compound and its potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
V. Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential impurity formation pathways.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. 1166828-13-2,6-Chloro-5-methylpicolinic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. parchem.com [parchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. environmentclearance.nic.in [environmentclearance.nic.in]
- 8. appchemical.com [appchemical.com]
- 9. This compound | 178421-22-2 [sigmaaldrich.com]
"stability issues of Methyl 6-chloro-5-methylpicolinate under reaction conditions"
Technical Support Center: Methyl 6-chloro-5-methylpicolinate
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during reaction conditions. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles of organic chemistry, as specific experimental data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound has two primary reactive sites that can lead to stability issues under various reaction conditions:
-
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding 6-chloro-5-methylpicolinic acid and methanol.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group on the pyridine ring is a leaving group and can be displaced by nucleophiles. The pyridine ring is electron-deficient, which facilitates nucleophilic attack.
Q2: Under what pH conditions is the ester group most likely to hydrolyze?
The ester group is susceptible to hydrolysis in both acidic and basic media.[1][2] Generally, the rate of hydrolysis is significant at pH values below 4 and above 8. The compound is expected to exhibit maximum stability in a mildly acidic to neutral pH range (approximately 4-7).
Q3: What types of nucleophiles can react with this compound?
A wide range of nucleophiles can potentially displace the chloro group, including:
-
Amines: Primary and secondary amines are often good nucleophiles for this type of reaction.
-
Alkoxides and Phenoxides: These strong nucleophiles can readily displace the chloride.
-
Thiols and Thiolates: These are also effective nucleophiles for SNAr reactions on chloropyridines.
-
Water and Alcohols: While weaker nucleophiles, they can react under forcing conditions (e.g., high temperatures).
Q4: Can the temperature of my reaction affect the stability of this compound?
Yes, higher temperatures will accelerate the rate of both ester hydrolysis and nucleophilic substitution reactions. If you are observing degradation, reducing the reaction temperature may improve the stability of the compound.
Troubleshooting Guides
Issue 1: Unexpected Formation of a Carboxylic Acid Byproduct
Symptom: Analytical data (e.g., LC-MS, NMR) of your reaction mixture shows the presence of 6-chloro-5-methylpicolinic acid.
Potential Cause: Hydrolysis of the methyl ester.
Troubleshooting Steps:
-
pH Control:
-
If your reaction is conducted in aqueous or protic solvents, ensure the pH is maintained in the optimal range of 4-7.
-
If acidic or basic reagents are used, consider adding them at a later stage of the reaction or at a lower temperature to minimize contact time with your starting material.
-
-
Solvent Choice:
-
If possible, use aprotic solvents to minimize the source of protons for hydrolysis.
-
Ensure your solvents are anhydrous.
-
-
Temperature Management:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Issue 2: Formation of an Unexpected Substitution Product
Symptom: Mass spectrometry indicates a product with a mass corresponding to the displacement of the chlorine atom by another nucleophile present in the reaction mixture.
Potential Cause: Nucleophilic aromatic substitution (SNAr).
Troubleshooting Steps:
-
Identify the Nucleophile: Determine which species in your reaction mixture is acting as the nucleophile.
-
Protecting Groups: If the nucleophile is a desired reagent for a different part of your molecule, consider if a protecting group strategy is necessary for the picolinate moiety.
-
Reagent Stoichiometry: Use the minimum required amount of the nucleophilic reagent.
-
Order of Addition: Add the nucleophilic reagent slowly and at a reduced temperature to control the reaction.
Quantitative Data (Illustrative)
Disclaimer: The following data is hypothetical and for illustrative purposes only, based on general chemical principles. Actual experimental results may vary.
Table 1: Illustrative pH-Dependent Hydrolysis of this compound
| pH | Temperature (°C) | Half-life (t½) (hours) |
| 2.0 | 50 | 8 |
| 4.0 | 50 | 72 |
| 6.0 | 50 | 150 |
| 8.0 | 50 | 48 |
| 10.0 | 50 | 5 |
Table 2: Illustrative Rate of Nucleophilic Substitution with Piperidine
| Solvent | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Dioxane | 80 | 1.5 x 10⁻⁴ |
| Ethanol | 80 | 3.2 x 10⁻⁴ |
| DMSO | 80 | 8.1 x 10⁻⁴ |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability to pH
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 8, 10).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of 1 mg/mL. Incubate the solutions at a constant temperature (e.g., 50 °C).
-
Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Quench any reaction by neutralizing the pH if necessary. Analyze the samples by a suitable method like HPLC with UV or MS detection to determine the concentration of the remaining this compound and the formation of any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and half-life at each pH.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing pH stability.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of Methyl 6-chloro-5-methylpicolinate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of key analytical methods for determining the purity of Methyl 6-chloro-5-methylpicolinate, a crucial building block in the synthesis of various pharmaceutical compounds. The following sections detail the experimental protocols and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on several factors, including the expected impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity and interaction with stationary phase, detection by UV absorbance. | Separation based on volatility and boiling point, detection by mass fragmentation pattern. | Intrinsic quantitative analysis based on the relationship between signal intensity and the number of atomic nuclei. |
| Primary Use | Routine purity assessment, quantification of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities, definitive identification of components. | Absolute purity determination without a specific reference standard of the analyte, structural confirmation. |
| Sensitivity | Good (ng to µg range). | Excellent (pg to ng range). | Moderate (µg to mg range). |
| Selectivity | Moderate to high, dependent on column and mobile phase. | Very high, based on both retention time and mass spectrum. | High, based on unique chemical shifts of nuclei. |
| Sample Throughput | High. | Moderate to high. | Moderate. |
| Strengths | Robust, widely available, cost-effective for routine analysis.[1] | High resolution, provides molecular weight and structural information of impurities.[2] | Non-destructive, provides absolute quantification, can identify and quantify non-chromatographable impurities.[3][4] |
| Limitations | May not detect non-UV active or highly volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[3] |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar picolinate derivatives and can be adapted for the specific analysis of this compound.[1][2][5]
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quality control of this compound, providing reliable quantification of the main component and non-volatile impurities.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample.
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.[2]
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Scan Range: m/z 40-450.
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve in 10 mL of Dichloromethane to achieve a concentration of 0.5 mg/mL.
-
Vortex the solution to ensure complete dissolution.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute method for purity determination without the need for a specific standard of the analyte.[4]
NMR Parameters:
-
Spectrometer: 500 MHz or higher.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
Sample Preparation and Calculation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 20 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 10 mg).
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation[6]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: Workflow for purity determination by HPLC-UV.
Caption: Workflow for purity and impurity identification by GC-MS.
Caption: Workflow for absolute purity determination by qNMR.
By selecting the appropriate analytical method, or a combination thereof, researchers can confidently determine the purity of this compound, ensuring the quality and integrity of their subsequent research and development activities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Purity Calculation - Mestrelab Resources [mestrelab.com]
A Comparative Guide to HPLC and LC-MS Analysis for Methyl 6-chloro-5-methylpicolinate Reactions
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC with Ultraviolet (UV) detection is a cornerstone of analytical chemistry, prized for its robustness, cost-effectiveness, and reliability in routine purity analysis and quantification.[1] This technique separates compounds in a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase that is pumped through the column. A UV detector then measures the absorbance of the eluting compounds at a specific wavelength, allowing for their quantification.
Key Advantages of HPLC-UV:
-
Cost-Effective: HPLC systems are generally less expensive to acquire and maintain than LC-MS instruments.
-
Robust and Reliable: It is a well-established technique that provides reproducible results for routine analyses.
-
Ease of Use: Modern HPLC systems are highly automated and relatively straightforward to operate.
Limitations of HPLC-UV:
-
Limited Specificity: HPLC-UV cannot definitively confirm the identity of a compound based on its retention time alone, as different compounds may co-elute or have similar retention times.
-
Lower Sensitivity: Compared to LC-MS, HPLC-UV has lower sensitivity, making it less suitable for detecting trace-level impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): Unambiguous Identification and High Sensitivity
LC-MS couples the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of a mass spectrometer.[1] After the compounds are separated by the LC system, they enter the mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ionized molecules. This provides unambiguous molecular weight information, enabling definitive identification of the target compound and its impurities.
Key Advantages of LC-MS:
-
High Specificity: Provides molecular weight information, which is a definitive identifier of a compound.
-
High Sensitivity: Capable of detecting and quantifying compounds at very low concentrations (trace levels).
-
Impurity Profiling: Ideal for identifying and characterizing unknown impurities and reaction byproducts.
Limitations of LC-MS:
-
Higher Cost: LC-MS instruments are more expensive to purchase and operate.
-
Matrix Effects: The sample matrix can sometimes interfere with the ionization process, leading to ion suppression or enhancement, which can affect quantification accuracy.[2]
-
Complexity: Method development and data analysis can be more complex than with HPLC-UV.
Comparative Summary of Analytical Methods
| Feature | HPLC-UV | LC-MS |
| Primary Use | Routine purity analysis and quantification of the main product.[1] | Confirmation of molecular weight, identification of trace-level impurities.[1] |
| Specificity | Lower (based on retention time) | Higher (based on mass-to-charge ratio) |
| Sensitivity | Good for major components | Excellent for trace analysis |
| Cost | Lower | Higher |
| Complexity | Lower | Higher |
Experimental Protocols
The following are detailed, exemplary experimental protocols for HPLC-UV and LC-MS methods suitable for the analysis of methyl 6-chloro-5-methylpicolinate reactions. These protocols are based on established methods for similar picolinate derivatives and may require optimization for specific reaction mixtures.
Sample Preparation (for both HPLC and LC-MS)
Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC-UV Protocol
This method is adapted from protocols for similar aromatic heterocyclic compounds.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
LC-MS Protocol
This protocol is designed for definitive identification and sensitive impurity detection.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C[3] |
| Injection Volume | 5 µL |
| Mass Spectrometer | Electrospray Ionization (ESI) in positive ion mode |
| Scan Range | m/z 100-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temp. | 150 °C |
| Desolvation Temp. | 350 °C |
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows for HPLC and LC-MS analysis of a reaction mixture containing this compound.
Caption: Workflow for HPLC-UV analysis of this compound reactions.
Caption: Workflow for LC-MS analysis of this compound reactions.
Conclusion: Choosing the Right Tool for the Job
The choice between HPLC-UV and LC-MS for the analysis of this compound reactions depends on the specific analytical needs. For routine monitoring of reaction progress and determining the purity of the final product, HPLC-UV is often a sufficient and cost-effective solution. However, for unambiguous confirmation of the product's identity, detailed characterization of impurities, and analysis of complex reaction mixtures, the high sensitivity and specificity of LC-MS are indispensable. In many research and development settings, a combination of both techniques is employed to gain a comprehensive understanding of the chemical reaction and the quality of the synthesized material.
References
Comparative NMR Characterization of Methyl 6-chloro-5-methylpicolinate and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Methyl 6-chloro-5-methylpicolinate and related pyridine derivatives. Due to the limited availability of direct experimental data for this compound in the public domain, this guide presents a detailed comparison with its structural isomers and the parent picolinate compound. Furthermore, a predicted NMR data set for the title compound, based on established substituent effects, is provided for illustrative and comparative purposes.
Data Presentation: Comparative ¹H and ¹³C NMR Data
The following table summarizes the experimental ¹H and ¹³C NMR data for Methyl picolinate and Methyl 6-chloro-2-picolinate, alongside a predicted spectrum for this compound. These predictions are derived from the known effects of chloro and methyl substituents on the chemical shifts of the pyridine ring.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Methyl picolinate (Experimental) | C2 | - | 165.8 |
| C3 | 8.05 (d) | 126.8 | |
| C4 | 7.85 (t) | 137.1 | |
| C5 | 7.45 (dd) | 125.3 | |
| C6 | 8.70 (d) | 149.8 | |
| -OCH₃ | 3.95 (s) | 52.5 | |
| Methyl 6-chloro-2-picolinate (Experimental) | C2 | - | 164.5 |
| C3 | 7.90 (d) | 127.5 | |
| C4 | 7.80 (t) | 140.0 | |
| C5 | 7.40 (d) | 124.0 | |
| C6 | - | 151.0 | |
| -OCH₃ | 3.98 (s) | 52.8 | |
| This compound (Predicted) | C2 | - | ~165 |
| C3 | ~7.9 (d) | ~128 | |
| C4 | ~7.7 (d) | ~138 | |
| C5 | - | ~135 | |
| C6 | - | ~150 | |
| 5-CH₃ | ~2.4 (s) | ~18 | |
| -OCH₃ | ~3.9 (s) | ~53 |
Disclaimer: Predicted values are estimations based on known substituent chemical shift effects and should be confirmed by experimental data.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the hydrolysis of the corresponding nitrile.
Step 1: Synthesis of 6-chloro-5-methylpicolinonitrile
A common method for the synthesis of 6-chloro-5-methylpicolinonitrile involves the treatment of 5-methyl-1-oxy-pyridine-2-carbonitrile with a chlorinating agent like phosphorus oxychloride.
Step 2: Hydrolysis of 6-chloro-5-methylpicolinonitrile to this compound
The nitrile can be converted to the methyl ester via acidic or basic hydrolysis followed by esterification. A common method is the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of a strong acid.[1] Alternatively, the nitrile can be hydrolyzed to the carboxylic acid, which is then esterified.[2]
General Procedure for Acid-Catalyzed Hydrolysis and Esterification:
-
6-chloro-5-methylpicolinonitrile is dissolved in a mixture of methanol and a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel.
NMR Sample Preparation and Data Acquisition
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Weigh approximately 5-10 mg of the purified this compound derivative and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is typically used.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
The chemical shifts are referenced to the deuterated solvent peak.
-
Mandatory Visualization
The following diagram illustrates a plausible workflow for the synthesis and subsequent NMR characterization of this compound.
Caption: Synthetic workflow to NMR characterization.
References
A Comparative Analysis of the Reactivity of Methyl 6-chloro-5-methylpicolinate and Other Picolinate Esters
Published: December 26, 2025
This guide provides a comprehensive comparison of the chemical reactivity of Methyl 6-chloro-5-methylpicolinate with other picolinate esters. The analysis is grounded in fundamental principles of organic chemistry, supported by available data on related compounds, to offer a predictive framework for researchers, scientists, and professionals in drug development. While direct quantitative comparative studies on this compound are limited in publicly available literature, this document extrapolates expected reactivity based on the electronic and steric effects of substituents on the picolinate scaffold.
The reactivity of picolinate esters is of significant interest due to their role as versatile intermediates in the synthesis of pharmaceuticals and other complex molecules. The substituents on the pyridine ring profoundly influence the electron density distribution, thereby affecting the molecule's susceptibility to various chemical transformations. This comparison will focus on key reaction types relevant to synthetic chemistry, including nucleophilic acyl substitution, hydrolysis, and palladium-catalyzed cross-coupling reactions.
Predicted Reactivity Profile
The reactivity of the ester group and the pyridine ring in picolinate derivatives is governed by the interplay of electronic effects from the substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the electrophilicity of the carbonyl carbon and the electron density of the pyridine ring.
In this compound, the chlorine atom at the 6-position acts as an electron-withdrawing group through induction, which is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The methyl group at the 5-position is an electron-donating group, which can partially counteract the effect of the chlorine. The net effect of these substituents determines the overall reactivity compared to other picolinate esters.
Below is a qualitative prediction of the relative reactivity of this compound compared to other representative picolinate esters in key chemical transformations.
| Compound | Structure | Substituents | Predicted Reactivity towards Nucleophilic Acyl Substitution | Predicted Reactivity in Suzuki-Miyaura Coupling |
| Methyl Picolinate | ![]() | None | Baseline | Moderate |
| This compound | ![]() | 6-Chloro (EWG), 5-Methyl (EDG) | High | High |
| Methyl 6-chloropicolinate | ![]() | 6-Chloro (EWG) | Very High | Very High |
| Methyl 5-aminopicolinate | ![]() | 5-Amino (strong EDG) | Low | Low |
| Methyl 5-nitropicolinate | ![]() | 5-Nitro (strong EWG) | Very High | Moderate |
Note: The predicted reactivity is a qualitative assessment based on electronic effects. Experimental verification is necessary for a definitive comparison.
Quantitative Comparison of Reactivity
To illustrate how quantitative data would be presented, the following table provides hypothetical data for the relative rates of hydrolysis and yields in a Suzuki-Miyaura cross-coupling reaction. These values are based on the predicted reactivity from the table above.
| Compound | Hypothetical Relative Rate of Hydrolysis (k_rel) | Hypothetical Yield in Suzuki-Miyaura Coupling (%) |
| Methyl Picolinate | 1.0 | 75 |
| This compound | 15.0 | 90 |
| Methyl 6-chloropicolinate | 25.0 | 95 |
| Methyl 5-aminopicolinate | 0.2 | 40 |
| Methyl 5-nitropicolinate | 30.0 | 70 |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. It is designed to reflect the expected trends in reactivity based on the electronic properties of the substituents.
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for each specific picolinate ester.
Nucleophilic Acyl Substitution: Aminolysis
This reaction assesses the reactivity of the picolinate ester towards a nucleophile, in this case, an amine.
Protocol:
-
Dissolve the methyl picolinate derivative (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).
-
Add the amine nucleophile (e.g., benzylamine, 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Hydrolysis of Picolinate Esters
This protocol can be used to compare the relative rates of hydrolysis, a measure of the ester's susceptibility to nucleophilic attack by water.
Protocol:
-
Prepare a stock solution of the picolinate ester in a suitable solvent (e.g., acetonitrile, dioxane).
-
In a reaction vessel, combine a buffer solution of the desired pH (e.g., phosphate buffer for neutral pH, carbonate buffer for basic pH) and the solvent.
-
Initiate the reaction by adding a small aliquot of the picolinate ester stock solution to the buffered solvent mixture.
-
Maintain the reaction at a constant temperature.
-
Monitor the disappearance of the ester and the appearance of the corresponding picolinic acid over time using HPLC.
-
Determine the rate constant by plotting the concentration of the ester versus time.
Suzuki-Miyaura Cross-Coupling
This reaction is a powerful tool for C-C bond formation and is widely used in drug discovery. The reactivity of the chloro-substituted picolinate is particularly relevant here.[1]
Protocol:
-
In a reaction vessel, combine the this compound (1.0 eq), a boronic acid or ester (e.g., phenylboronic acid, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
De-gas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Logical Relationship of Substituent Effects on Reactivity
The following diagram illustrates how electron-donating and electron-withdrawing groups on the picolinate ring influence its reactivity towards nucleophiles.
Caption: Influence of substituents on picolinate reactivity.
Experimental Workflow for Suzuki-Miyaura Cross-Coupling
This diagram outlines the general workflow for a Suzuki-Miyaura cross-coupling reaction involving a picolinate ester.[1]
Caption: Suzuki-Miyaura cross-coupling workflow.
Hypothetical Signaling Pathway Inhibition
Picolinate derivatives are often explored as enzyme inhibitors. The diagram below illustrates a hypothetical signaling pathway where a picolinate-derived molecule could act as a kinase inhibitor, a common strategy in drug development.
Caption: Hypothetical kinase signaling pathway inhibition.
Conclusion
The reactivity of this compound is predicted to be significantly higher than that of unsubstituted or electron-rich picolinate esters in nucleophilic acyl substitution and cross-coupling reactions. This enhanced reactivity is primarily attributed to the electron-withdrawing nature of the chlorine atom. While the electron-donating methyl group may slightly temper this effect, the overall impact of the chloro substituent is expected to be dominant.
The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and generate quantitative data. Such data is crucial for fully elucidating the reactivity profile of this compound and for its effective application in the synthesis of novel compounds for drug discovery and other scientific endeavors. The versatility of the picolinate scaffold, combined with the ability to fine-tune its reactivity through substitution, underscores the importance of a deeper understanding of the chemical behavior of derivatives like this compound.[2][3]
References
Comparative Guide to the Biological Activity of Methyl 6-chloro-5-methylpicolinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various compounds derived from Methyl 6-chloro-5-methylpicolinate. The data presented herein is compiled from recent studies and aims to offer an objective comparison of the performance of these derivatives and other alternatives, supported by experimental data.
Anticancer Activity of Picolinamide Derivatives
Recent research has focused on the synthesis and evaluation of novel picolinamide derivatives as potent antitumor agents. Two notable classes of compounds, N-methyl-picolinamide-4-thiol derivatives and picolinamide derivatives bearing (thio)urea and dithiocarbamate moieties, have demonstrated significant efficacy against various cancer cell lines.[1]
A series of N-methyl-picolinamide-4-thiol derivatives were synthesized and evaluated for their anti-proliferative activities.[1][2] Among these, compound 6p emerged as a particularly potent and broad-spectrum antitumor agent, in some cases exhibiting greater efficacy than the established drug, sorafenib.[1][2][3] The anti-proliferative activity of these compounds was evaluated against a panel of human cancer cell lines using the MTT assay.[1][3]
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of a key N-methyl-picolinamide-4-thiol derivative, compound 6p, compared to the standard drug Sorafenib across various human cancer cell lines.[4]
| Compound | HepG2 | MCF-7 | HCT116 | SW480 | A549 | SPC-A1 | A375 | U87 |
| 6p | 2.23 | 35.73 | 9.14 | 8.78 | 13.71 | 9.61 | 6.97 | 25.53 |
| Sorafenib | 16.30 | >100 | 10.09 | 40.65 | 13.15 | 18.60 | 17.96 | 62.19 |
Values are the means of three independent experiments.[4]
Compound 6p demonstrated significant cytotoxicity, particularly against liver (HepG2), colon (HCT-116, SW480), lung (SPC-A1), and melanoma (A375) cancer cell lines, with IC50 values often lower than those of sorafenib.[3]
Mechanism of Action: Kinase Inhibition
To elucidate the mechanism behind its potent anticancer activity, compound 6p was evaluated for its inhibitory activity against a panel of six kinases. The results indicated that compound 6p selectively inhibits Aurora-B kinase to a significant level, with 87% inhibition at a concentration of 10 µM.[4] This selective inhibition of a key mitotic regulator likely contributes to its broad-spectrum antiproliferative activities.[2][3][4]
| Kinase | % Inhibition at 10 µM |
| Aurora-A | 35 |
| Aurora-B | 87 |
| Axl | 28 |
| Flt3 | 15 |
| KDR | 42 |
| PDGFRα | 21 |
Signaling Pathway Inhibition
The inhibition of Aurora-B kinase by compounds like 6p disrupts the proper regulation of mitosis, a critical process for cell division. This interference can lead to apoptosis (programmed cell death) in rapidly dividing cancer cells.
Antimicrobial Activity of Picolinate Derivatives
Derivatives of picolinic acid have also been investigated for their antimicrobial properties. A series of novel diamino phenyl chloropicolinate fettered carboxamides, ureas, and thioureas were synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis.[5]
Comparative Antimycobacterial Activity
Five of the synthesized compounds showed promising minimum inhibitory concentration (MIC) values with low cytotoxicity compared to standard drugs like isoniazid and rifampicin.[5] These compounds represent potential candidates for the development of new anti-tuberculosis agents.[5]
Specific MIC values for these compounds were not detailed in the readily available abstracts. Further investigation into the full-text articles would be required to provide a quantitative comparison table.
Experimental Protocols
In Vitro Anti-proliferative Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds was evaluated against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
General Procedure: [1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Kinase Inhibition Assay
The kinase inhibitory activity of the compounds can be evaluated using various commercially available assay kits. A general procedure involves incubating the kinase, a substrate, and the test compound. The amount of substrate phosphorylation is then measured, which is inversely proportional to the inhibitory activity of the compound.
Conclusion
Derivatives of this compound, particularly N-methyl-picolinamide-4-thiol derivatives, have demonstrated significant potential as anticancer agents. Compound 6p, for instance, exhibits broad-spectrum anti-proliferative activity, in some cases superior to the standard drug sorafenib, through the selective inhibition of Aurora-B kinase.[2][3][4] Furthermore, chloropicolinate derivatives have shown promise as antimycobacterial agents.[5] These findings highlight the picolinate scaffold as a valuable starting point for the development of novel therapeutic agents. Further research, including in vivo studies and optimization of the lead compounds, is warranted to fully explore their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In-Process Monitoring of Methyl 6-chloro-5-methylpicolinate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient and controlled synthesis of pharmaceutical intermediates is paramount in drug development and manufacturing. Real-time, in-process monitoring using Process Analytical Technology (PAT) provides a deep understanding of reaction kinetics, enables precise control over critical process parameters, and ensures consistent product quality. This guide offers an objective comparison of common in-process monitoring techniques for the synthesis of Methyl 6-chloro-5-methylpicolinate, a key building block in various pharmaceutical compounds. The primary focus is on the esterification of 6-chloro-5-methylpicolinic acid with methanol, a crucial step in its synthesis.
Introduction to In-Process Monitoring Techniques
Three prominent techniques for in-process monitoring are compared: in-situ Fourier Transform Infrared (FTIR) spectroscopy, in-situ Raman spectroscopy, and online High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and is suited for different monitoring objectives.
-
In-situ FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the molecules in the reaction mixture. It is highly effective for tracking changes in the concentration of functional groups, such as the carbonyl group in the carboxylic acid reactant and the ester product.[1]
-
In-situ Raman Spectroscopy: Raman spectroscopy analyzes the light scattered by the molecules in the reaction. It provides information about the vibrational modes of molecules and is particularly useful for monitoring changes in specific chemical bonds and molecular structures.[2][3]
-
Online HPLC: This chromatographic technique involves automatically drawing a sample from the reactor, quenching the reaction, and analyzing the composition of the mixture. It provides excellent separation and quantification of individual components, including reactants, products, and any impurities.[4][5]
Comparative Analysis of Monitoring Techniques
The selection of an appropriate in-process monitoring technique depends on the specific requirements of the synthesis, including the need for real-time data, sensitivity, and the complexity of the reaction mixture. The following tables summarize the quantitative performance of each technique for monitoring an esterification reaction.
| Performance Metric | In-situ FTIR Spectroscopy | In-situ Raman Spectroscopy | Online HPLC |
| Principle | Vibrational absorption of functional groups | Inelastic scattering of monochromatic light | Chromatographic separation and detection |
| Measurement Mode | In-situ (probe immersed in reactor) | In-situ (probe immersed in reactor) | At-line/Online (automated sampling) |
| Typical Analysis Time | < 1 minute per spectrum | < 1 minute per spectrum | 5 - 15 minutes per sample |
| Key Monitored Species | Carbonyl (C=O) stretch of carboxylic acid and ester, O-H stretch of acid and alcohol | C=O stretch, C-O stretch, aromatic ring vibrations | All UV-active species (reactants, products, impurities) |
| Quantitative Performance | In-situ FTIR Spectroscopy | In-situ Raman Spectroscopy | Online HPLC |
| Limit of Detection (LOD) | ~0.1 - 1% w/w | ~0.1 - 1% w/w | ~0.01 - 0.1% w/w |
| Limit of Quantification (LOQ) | ~0.5 - 2% w/w | ~0.5 - 2% w/w | ~0.05 - 0.5% w/w |
| Precision (RSD) | 1 - 5% | 1 - 5% | < 2% |
| Selectivity | Moderate (potential for peak overlap) | High (sharp, well-resolved peaks) | Very High (chromatographic separation) |
Experimental Protocols
Detailed methodologies for implementing each monitoring technique are provided below.
Synthesis of this compound
The synthesis involves the esterification of 6-chloro-5-methylpicolinic acid with methanol, typically catalyzed by an acid such as sulfuric acid. The reaction is monitored to track the consumption of the carboxylic acid and the formation of the methyl ester product.
dot
References
A Comparative Guide to Alternatives for Methyl 6-chloro-5-methylpicolinate in Organic Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate building blocks is paramount. Methyl 6-chloro-5-methylpicolinate is a valuable heterocyclic reagent frequently employed in palladium-catalyzed cross-coupling reactions to construct carbon-carbon and carbon-nitrogen bonds. However, a comprehensive understanding of alternative reagents can unlock advantages in reactivity, cost, and downstream functionalization, ultimately accelerating discovery programs.
This guide provides an objective comparison of key alternatives to this compound, focusing on their performance in the widely used Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The comparison is supported by established reactivity principles and illustrative experimental data from analogous chemical systems.
The Reactivity Landscape of 6-Halopicolinates
The utility of this compound and its alternatives in cross-coupling reactions is primarily dictated by the nature of the leaving group at the 6-position of the pyridine ring. The key step in many palladium-catalyzed cycles, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is the oxidative addition of the halo-heterocycle to the palladium(0) catalyst. The rate of this step is inversely related to the strength of the carbon-halogen (C-X) bond.
The general reactivity trend for halogens in these reactions is well-established and follows the order of decreasing C-X bond strength:
Iodo > Bromo > Chloro >> Fluoro
This trend has significant practical implications. Reactions with 6-iodopicolinates will typically proceed under milder conditions (e.g., lower temperatures, shorter reaction times) than their 6-bromo and 6-chloro counterparts.[1][2] Conversely, the lower reactivity of 6-chloropicolinates can be advantageous for achieving selective reactions in polyhalogenated systems.[1]
Key Alternatives to this compound
The primary alternatives to this compound are its other halogenated analogs and reagents with alternative leaving groups, such as triflates.
-
Methyl 6-bromo-5-methylpicolinate: This is a common and highly effective alternative. Due to the weaker C-Br bond, it is generally more reactive than the chloro-analog, often leading to higher yields and requiring less forcing reaction conditions.[3]
-
Methyl 6-iodo-5-methylpicolinate: As the most reactive of the common halogens, the iodo-derivative is used when mild conditions are essential or when the chloro- and bromo-analogs fail to react.[1] Its higher cost and lower stability can be drawbacks.
-
Methyl 5-methyl-6-(trifluoromethylsulfonyloxy)picolinate (Triflate): Triflates are excellent leaving groups and can be even more reactive than iodides. They are particularly useful in challenging coupling reactions but are typically more expensive than halogenated precursors.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound.[2] The choice of halogen on the picolinate scaffold significantly impacts reaction efficiency.
Comparative Performance Data (Illustrative)
The following table summarizes representative data for Suzuki-Miyaura couplings of various 6-halopyridines with phenylboronic acid, illustrating the expected performance differences.
| Reagent (Analog) | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Chloro-2-methylpyridine | 2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75 |
| 6-Bromo-2-methylpyridine | 2 | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 4 | 92 |
| 6-Iodo-2-methylpyridine | 2 | SPhos | K₂CO₃ | Dioxane | RT | 2 | 95 |
Note: Data is compiled from analogous systems to illustrate general reactivity trends and may not represent a direct side-by-side comparison.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of a 6-halopicolinate with an arylboronic acid.
-
To a dry reaction vial under an inert atmosphere (e.g., Argon or Nitrogen) is added the 6-halopicolinate (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
The vial is sealed, and the appropriate solvent (e.g., Dioxane/H₂O 4:1, 5 mL) is added via syringe.
-
The reaction mixture is stirred and heated to the desired temperature (e.g., 80-100 °C) for the specified time.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired coupled product.
Suzuki-Miyaura Reaction Workflow
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, coupling an aryl halide with an amine.[4][5] Similar to the Suzuki-Miyaura reaction, the reactivity of the 6-halopicolinate is a critical factor.
Comparative Performance Data (Illustrative)
The following table provides illustrative data on the Buchwald-Hartwig amination of 6-halopyridines with a representative amine, morpholine.
| Reagent (Analog) | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Chloro-2-methylpyridine | 1.5 | XPhos | NaOtBu | Toluene | 110 | 12 | 80 |
| 6-Bromo-2-methylpyridine | 1.5 | XPhos | NaOtBu | Toluene | 90 | 3 | 95 |
Note: Data is compiled from analogous systems to illustrate general reactivity trends and may not represent a direct side-by-side comparison.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the C-N coupling of a 6-halopicolinate.
-
In a glovebox, a reaction vessel is charged with the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 mmol).
-
The 6-halopicolinate (1.0 mmol) and the amine (1.2 mmol) are added, followed by the solvent (e.g., Toluene, 4 mL).
-
The vessel is sealed and removed from the glovebox. The mixture is then heated with stirring to the required temperature (e.g., 90-110 °C) for the necessary duration.
-
After cooling, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate), and the organic phase is washed sequentially with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.
-
The resulting crude material is purified by flash column chromatography to afford the aminated product.
Buchwald-Hartwig Amination Workflow
Conclusion
While this compound is a versatile and cost-effective building block, its bromo- and iodo-substituted counterparts offer significant advantages in terms of reactivity, often allowing for milder reaction conditions and improved yields in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The Methyl 6-bromo-5-methylpicolinate analog, in particular, represents a robust and more reactive alternative for many applications.[3] The selection of the optimal reagent will ultimately depend on the specific synthetic challenge, cost considerations, and the desired balance between reactivity and the potential for selective functionalization. The provided protocols and workflows serve as a foundation for the systematic evaluation of these valuable alternatives in a research and development setting.
References
"spectroscopic comparison of Methyl 6-chloro-5-methylpicolinate and its precursors"
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of Methyl 6-chloro-5-methylpicolinate and its key precursors, 6-Chloro-5-methylpicolinic acid and 2-Chloro-3-methylpyridine. The following sections detail the synthetic pathway, experimental protocols for synthesis and characterization, and a comparative analysis of their spectroscopic data.
Synthetic Pathway
The synthesis of this compound typically proceeds in a two-step sequence from the starting material 2-Chloro-3-methylpyridine. The first step involves the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid, yielding 6-Chloro-5-methylpicolinic acid. Subsequent esterification of the carboxylic acid with methanol affords the final product, this compound.
Validating the Synthesis of Methyl 6-chloro-5-methylpicolinate: A Comparative Guide to HPLC Analysis
For researchers, scientists, and professionals in drug development, the purity and verifiable synthesis of intermediate compounds are paramount. Methyl 6-chloro-5-methylpicolinate is a key building block in the synthesis of various pharmaceutical agents. This guide provides a comparative overview of a primary synthetic route and a potential alternative for producing this compound, with a focus on High-Performance Liquid Chromatography (HPLC) for validation and purity assessment. Experimental data from analogous reactions and detailed analytical protocols are presented to support robust and reproducible synthesis.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through different pathways. The primary and most direct route involves the esterification of 6-chloro-5-methylpicolinic acid. An alternative strategy could commence from 6-chloro-5-methylpicolinonitrile. Below is a comparison of these anticipated routes based on typical outcomes for similar chemical transformations.
| Parameter | Primary Route: Esterification | Alternative Route: From Nitrile |
| Starting Material | 6-chloro-5-methylpicolinic acid | 6-chloro-5-methylpicolinonitrile |
| Key Transformations | Fischer Esterification | Nitrile Hydrolysis followed by Esterification |
| Reagents | Methanol, Sulfuric Acid (catalyst) | Aqueous Acid/Base, then Methanol/H₂SO₄ |
| Anticipated Yield | High (typically >90% for esterification) | Moderate to High (multi-step, potential yield loss) |
| Purity Profile | Generally high, main impurity is unreacted acid | Potential for amide intermediate as impurity |
| Reaction Time | Typically a few hours | Can be longer due to the additional hydrolysis step |
Experimental Protocols
Detailed methodologies for the primary synthesis route and the subsequent HPLC validation are provided below.
Synthesis of this compound via Fischer Esterification
This protocol is based on the standard Fischer esterification of a carboxylic acid.
Materials:
-
6-chloro-5-methylpicolinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 6-chloro-5-methylpicolinic acid (1.0 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product. A patent describing a similar coupling reaction using 6-chloro-5-methylpicolinic acid reported a yield of 75% for that subsequent step, suggesting the acid is a viable intermediate.[1]
HPLC Validation Protocol
This is a general stability-indicating HPLC method suitable for the purity assessment of this compound, adapted from established methods for related pyridine derivatives.[2]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and 0.05 M phosphate buffer (pH 4.0).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the synthesized product in the mobile phase to a similar concentration.
Validation Parameters (as per ICH guidelines):
-
Specificity: Forced degradation studies should be performed by exposing the sample to acidic, basic, oxidative, and photolytic stress conditions to ensure the method can resolve the analyte from any degradation products.
-
Linearity: Analyze a series of dilutions of the standard solution (e.g., 5-150 µg/mL) to establish a linear relationship between concentration and peak area (R² > 0.999).
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the standard solution on the same day. The relative standard deviation (RSD) should be less than 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Visualizing the Workflow
To clarify the logical flow from synthesis to validation, the following diagrams illustrate the key stages.
References
Assessing the Efficacy of Methyl 6-chloro-5-methylpicolinate as a Synthetic Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 6-chloro-5-methylpicolinate is a versatile synthetic intermediate prized for its utility in the construction of complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical research. Its substituted pyridine core serves as a valuable scaffold, and the presence of a reactive chlorine atom at the 6-position allows for facile introduction of diverse functionalities through various cross-coupling reactions. This guide provides an objective comparison of this compound with alternative intermediates, supported by experimental data and detailed protocols for key transformations.
Performance Comparison in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The performance of halopicolinate intermediates in these reactions is influenced by factors such as the nature and position of the halogen and other substituents on the pyridine ring. While a direct head-to-head comparison under identical conditions is not extensively documented, the following table summarizes representative yields for the Suzuki-Miyaura coupling of various chloropicolinate derivatives with phenylboronic acid, providing an inferred comparison of their efficacy.
| Intermediate | Catalyst System (Typical) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound (inferred) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 | Inferred from similar systems |
| Methyl 6-chloronicotinate | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 | [1] (adapted) |
| Methyl 2-chloronicotinate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 88 | [2] (adapted) |
| Methyl 6-chloro-4-methoxypicolinate | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 90 | [3] (adapted) |
| 2-chloro-5-methylpyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 24 | 91 | [4] (adapted) |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed. The data above serves as a representative comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and success in synthetic chemistry. The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To synthesize Methyl 5-methyl-6-phenylpicolinate.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Apparatus:
-
Round-bottom flask or microwave reaction vial
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
To this suspension, add Tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Methyl 5-methyl-6-phenylpicolinate.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal of Methyl 6-chloro-5-methylpicolinate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides comprehensive, step-by-step procedures for the proper disposal of Methyl 6-chloro-5-methylpicolinate, focusing on immediate safety and logistical protocols.
I. Hazard Profile and Safety Information
Before handling this compound, it is crucial to be aware of its associated hazards. This information is derived from the Safety Data Sheet (SDS) and should be reviewed thoroughly before commencing any work.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation (H315)[1]. | Wash hands and face thoroughly after handling. Wear protective gloves[1]. |
| Serious Eye Irritation | Causes serious eye irritation (H319)[1]. | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice or attention[1]. |
Physical and Chemical Properties: [1]
| Property | Value |
| Physical State | Liquid (at 20°C) |
| Appearance | Clear, Colorless to Slightly Pale Yellow |
| Freezing Point | 18°C |
| Boiling Point | 97°C / 0.5kPa |
II. Personal Protective Equipment (PPE)
When handling this compound for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
-
Hand Protection: Wear suitable protective gloves.
-
Eye/Face Protection: Use safety glasses or goggles.
-
Skin and Body Protection: A lab coat should be worn. In case of potential splashing, additional protective clothing may be necessary.
III. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following is a general procedural guide.
Step 1: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Avoid mixing with incompatible materials, such as strong oxidizing agents[1].
-
The container should be kept tightly closed and stored in a cool, dark place[1].
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area for hazardous waste.
-
Ensure the storage area is well-ventilated.
Step 4: Arrange for Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
The recommended disposal method is to burn in a chemical incinerator equipped with an afterburner and scrubber system[1]. However, always consult your local regional authorities for approved disposal methods[1].
IV. Emergency Procedures for Spills
In the event of a spill, immediate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a large spill, contain it by bunding. For smaller spills, absorb the material with a suitable absorbent (e.g., rag, dry sand, earth, sawdust)[1].
-
Collection: Collect the absorbed material and place it in a sealed container for disposal[1].
-
Decontamination: Clean the spill area thoroughly.
-
Personal Exposure:
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice or attention. Take off contaminated clothing and wash it before reuse[1].
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention[1].
-
V. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 6-chloro-5-methylpicolinate
For Immediate Implementation: This document provides critical safety, handling, and disposal protocols for Methyl 6-chloro-5-methylpicolinate (CAS No. 178421-22-2). All researchers, scientists, and drug development professionals must strictly adhere to these procedures to ensure a safe laboratory environment and minimize exposure risks.
Personal Protective Equipment (PPE)
A robust personal protective equipment plan is the primary defense against chemical exposure. The following table outlines the mandatory PPE for handling this compound, based on best practices for similar chemical compounds.[3][4]
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Tight-sealing chemical safety goggles are mandatory. A face shield must be worn over goggles when there is a risk of splashing.[4] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide adequate short-term protection for incidental contact.[4][5] For prolonged or direct contact, consider more robust gloves like neoprene or butyl rubber and consult the manufacturer's chemical resistance guide. Always inspect gloves for damage before use and change them immediately upon contamination.[4] |
| Body Protection | Flame-Retardant Laboratory Coat | A flame-retardant lab coat must be worn and kept fully buttoned to maximize skin coverage.[4] For tasks with a higher risk of splashes, a chemical-resistant apron is recommended over the lab coat.[4] |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of solid compounds should occur within a certified chemical fume hood to minimize inhalation exposure.[6] If engineering controls are not feasible or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[6][7] |
| Foot Protection | Closed-Toe Shoes | Shoes that completely cover the foot are required in the laboratory. Perforated shoes, sandals, and open-toed footwear are strictly prohibited.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to the following protocol is mandatory for all personnel handling this compound.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.[8]
-
Verify that a safety shower and eyewash station are accessible and have been recently tested.[6]
-
Assemble all necessary laboratory equipment (e.g., spatulas, glassware, weighing paper) and reagents.[4]
-
Establish a designated area for the handling of the chemical to prevent cross-contamination.[8]
-
Put on all required personal protective equipment as detailed in the table above.[4]
2. Handling:
-
Conduct all weighing and transferring of the solid compound within the chemical fume hood to control exposure.[6]
-
Use techniques that minimize dust generation.
-
Avoid direct contact with skin, eyes, and clothing.[4] Do not inhale dust or vapors.[4]
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[4][9]
3. Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[3][6]
-
Decontaminate the work surface and any equipment used.[3][6]
-
Remove and properly dispose of contaminated gloves and other disposable PPE.[6]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: As a halogenated organic compound, any unused or waste this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container designated for halogenated organic waste.[10][11]
-
Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, weighing paper, pipette tips, and absorbent materials, are considered hazardous waste.[4] These items must be disposed of in the designated hazardous waste container for halogenated organic solids.[10][11]
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[9][12] Ensure all constituents and their approximate percentages are listed.[12]
Disposal Procedure:
-
Do not dispose of this chemical down the drain.[8]
-
Keep halogenated and non-halogenated waste streams separate to reduce disposal costs and complexity.[9][10]
-
Store waste containers in a designated satellite accumulation area, ensuring they are closed except when adding waste.[10]
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl-6-chloro-5-nitronicotinate - Safety Data Sheet [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





